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  • Product: 2-Propanol, 1,3-bis-diethylamino-
  • CAS: 3492-47-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: CAS 3492-47-5 (1,3-Bis(diethylamino)propan-2-ol)

Executive Summary & Chemical Identity As application scientists and drug development professionals, we frequently encounter molecules that serve as versatile foundational scaffolds. CAS 3492-47-5 , formally known as 1,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As application scientists and drug development professionals, we frequently encounter molecules that serve as versatile foundational scaffolds. CAS 3492-47-5 , formally known as 1,3-bis(diethylamino)propan-2-ol (often abbreviated as DEAP), is a prime example of a highly tunable vicinal diaminoalcohol[1]. Characterized by two terminal tertiary amine groups flanking a secondary hydroxyl group, this compound exhibits exceptional hydrogen-bond donating and accepting capabilities, alongside profound chelation potential[2].

Historically relegated to a niche building block, contemporary research has repositioned CAS 3492-47-5 as a critical agent in surface chemistry—specifically as a Volatile Corrosion Inhibitor (VCI)—and as a precursor in the synthesis of complex antimalarial pharmaceuticals[3],[4]. This guide synthesizes the physicochemical profiling, manufacturing workflows, and experimental validation protocols required to leverage this compound effectively.

Physicochemical Profiling

Understanding the baseline metrics of CAS 3492-47-5 is the first step in predicting its behavior in both synthetic and applied environments. The presence of multiple heteroatoms (N, O) dictates its solubility, basicity, and coordination geometry[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Significance
CAS Registry Number 3492-47-5[1]Unique identifier for regulatory and procurement tracking.
IUPAC Name 1,3-bis(diethylamino)propan-2-ol[5]Denotes the symmetrical tertiary amine substitution.
Molecular Formula C11H26N2OEstablishes stoichiometric baseline for synthesis.
Molecular Weight 202.34 g/mol [6]Critical for molarity calculations in electrochemical assays.
Appearance Clear to pale yellow liquidIndicator of purity; darkening suggests amine oxidation.
Functional Motif Vicinal diaminoalcohol[2]Enables bidentate/tridentate chelation with transition metals.

Synthesis & Manufacturing Workflows

The synthesis of CAS 3492-47-5 relies on a straightforward, yet highly sensitive, nucleophilic substitution ( SN​2 ) pathway. The causality behind the experimental choices below is rooted in preventing unwanted side reactions (such as elimination or incomplete alkylation) while maximizing the yield of the symmetric diaminoalcohol[7].

Protocol: Alkylation Synthesis of CAS 3492-47-5

Objective: Synthesize 1,3-bis(diethylamino)propan-2-ol via the double alkylation of diethylamine.

  • Reagent Charging: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3-dichloro-2-propanol (1.0 eq, 0.1 mol) in 150 mL of absolute ethanol. Rationale: Ethanol provides a protic environment that stabilizes the transition state of the SN​2 reaction.

  • Nucleophile Addition: Slowly add diethylamine (2.5 eq, 0.25 mol) dropwise via an addition funnel at 0 °C. Rationale: The slight stoichiometric excess drives the reaction to completion, while the low temperature controls the initial exothermic ring-opening/substitution, preventing degradation[4].

  • Acid Scavenging: Introduce anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq) to the mixture. Rationale: K2​CO3​ acts as a mild base to neutralize the generated HCl, preventing the formation of unreactive amine hydrochloride salts without triggering unwanted elimination pathways.

  • Reflux: Heat the reaction mixture to reflux (~78 °C) for 8–10 hours. Monitor progression via TLC (DCM:MeOH 9:1, visualized with ninhydrin stain).

  • Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the ethanol solvent.

  • Extraction: Dissolve the crude residue in 100 mL of distilled water and extract with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Purification: Evaporate the solvent and purify the crude liquid via vacuum distillation to yield pure CAS 3492-47-5[7].

SynthesisWorkflow A 1,3-Dichloro-2-propanol (Electrophile) B Diethylamine (Nucleophile, 2.5 eq) C SN2 Alkylation (K2CO3, Reflux, 8h) D Reaction Mixture (Amine Hydrochloride Salts) C->D E Liquid-Liquid Extraction (DCM / H2O) D->E Phase Separation F Vacuum Distillation (Purification) E->F G CAS 3492-47-5 (Target Compound) F->G High Purity Yield AB AB AB->C

Caption: Workflow for the SN2 synthesis and purification of CAS 3492-47-5.

Mechanistic Insights: Volatile Corrosion Inhibition (VCI)

One of the most rigorously documented applications of CAS 3492-47-5 is its efficacy as a Volatile Corrosion Inhibitor (VCI) for brass and carbon steel[3].

The Causality of Inhibition: DEAP functions predominantly as an anodic inhibitor . The mechanism is driven by the lone pair electrons on the nitrogen and oxygen heteroatoms, which act as Lewis bases. These electrons coordinate with the vacant d-orbitals of the metal surface (e.g., copper in brass or iron in carbon steel).

This chemisorption strictly follows the Langmuir adsorption isotherm , indicating that the inhibitor forms a robust, single-molecule-thick protective monolayer[7]. By blocking the active anodic sites on the metal surface, DEAP severely retards anodic dissolution. Studies have demonstrated that at an optimal concentration of 2.5×10−2 M, DEAP can achieve up to 95% inhibition efficiency[2],[7].

VCIMechanism A CAS 3492-47-5 (DEAP) Volatilization in Airspace B Diffusion to Metal Surface (Brass / Carbon Steel) A->B C Heteroatom Chemisorption (N, O lone pair donation) B->C D Langmuir Monolayer Formation (Protective Film) C->D E Blockage of Active Sites (Anodic Inhibition) D->E F Reduction in Anodic Dissolution (Decreased icorr) E->F

Caption: Mechanism of Volatile Corrosion Inhibition (VCI) via Langmuir chemisorption.

Experimental Validation Protocols

To establish trustworthiness, any claim of corrosion inhibition must be backed by a self-validating experimental system. The following protocol utilizes orthogonal electrochemical techniques to verify the efficacy of CAS 3492-47-5[3],[8].

Protocol: Electrochemical Evaluation of VCI Efficacy

Objective: Validate the anodic inhibition efficiency of CAS 3492-47-5 on metal substrates.

  • Substrate Preparation: Polish brass or carbon steel coupons (1 cm² exposed area) sequentially with 400, 800, and 1200 grit SiC paper. Degrease with acetone, rinse with absolute ethanol, and dry under a N2​ stream.

  • Electrolyte Formulation: Prepare simulated atmospheric water (or 1.0 M HCl for aggressive testing). Introduce CAS 3492-47-5 at varying concentrations (e.g., 1.0×10−3 M to 2.5×10−2 M)[8],[7].

  • Cell Assembly: Utilize a standard three-electrode configuration. Working Electrode (WE) = Metal Coupon; Reference Electrode (RE) = Saturated Calomel Electrode (SCE); Counter Electrode (CE) = Platinum mesh[3].

  • Open Circuit Potential (OCP): Immerse the WE in the electrolyte for 30 minutes to establish a steady-state OCP.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a 10 mV peak-to-peak AC signal around the OCP. Sweep the frequency from 100 kHz down to 10 mHz. Fit the resulting Nyquist plots to a Randles equivalent circuit to extract the charge transfer resistance ( Rct​ ).

  • Potentiodynamic Polarization (PDP): Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s. Extrapolate Tafel slopes ( βa​ , βc​ ) to determine the corrosion current density ( icorr​ ).

  • Data Synthesis (Self-Validation): Calculate inhibition efficiency (IE%) using the formula: IE%=[(icorr,blank​−icorr,inh​)/icorr,blank​]×100 . Expert Insight: The system is self-validating if the proportional increase in Rct​ (derived from EIS) directly correlates with the decrease in icorr​ (derived from PDP)[8].

Emerging Applications in Coordination Chemistry & Drug Development

Beyond surface chemistry, the vicinal diaminoalcohol scaffold of CAS 3492-47-5 is gaining traction in pharmaceutical development. Its structural motif allows for the fine-tuning of steric and electronic properties, making it a versatile ligand in organocatalysis[2].

Furthermore, researchers have successfully utilized 1,3-bis(diethylamino)propan-2-ol as a nucleophilic side-chain precursor in the synthesis of novel chloroquine analogues . By coupling this compound with 4,7-dichloroquinoline derivatives, scientists are developing new antimalarial agents designed to overcome Plasmodium falciparum chloroquine resistance (CQR) by altering the pKa​ and steric bulk of the quinolyl nitrogen[4].

Sources

Exploratory

Spectroscopic Characterization of 1,3-bis(diethylamino)propan-2-ol: A Technical Guide

Introduction: The Molecular Structure and Its Spectroscopic Implications 1,3-bis(diethylamino)propan-2-ol possesses a symmetrical structure with a central secondary alcohol and two flanking diethylamino groups. This uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecular Structure and Its Spectroscopic Implications

1,3-bis(diethylamino)propan-2-ol possesses a symmetrical structure with a central secondary alcohol and two flanking diethylamino groups. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. The presence of the hydroxyl group (-OH), the carbon-nitrogen (C-N) bonds of the tertiary amines, and the various types of carbon-hydrogen (C-H) bonds will be the primary focus of our spectroscopic investigation. Understanding the expected signals from these groups in ¹H NMR, ¹³C NMR, IR, and mass spectrometry is crucial for confirming the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, integrations, and splitting patterns of the NMR signals, we can deduce the connectivity of atoms within the 1,3-bis(diethylamino)propan-2-ol molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of 1,3-bis(diethylamino)propan-2-ol is predicted to exhibit four distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for 1,3-bis(diethylamino)propan-2-ol

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~3.8 - 4.0Multiplet1HCH-OH
~2.5 - 2.7Quartet8HN-CH₂-CH₃
~2.3 - 2.5Doublet of Doublets4HN-CH₂-CH
~1.0 - 1.2Triplet12HN-CH₂-CH₃

Causality of Predictions: The chemical shifts are estimated based on the electronegativity of adjacent atoms. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be the most downfield due to the deshielding effect of the oxygen atom. The methylene protons of the ethyl groups (N-CH₂-CH₃) will appear as a quartet due to coupling with the neighboring methyl protons. Conversely, the methyl protons (N-CH₂-CH₃) will be a triplet. The methylene protons adjacent to the central carbon (N-CH₂-CH) will likely show a more complex splitting pattern (a doublet of doublets) due to coupling with the single proton on the central carbon.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for 1,3-bis(diethylamino)propan-2-ol

Chemical Shift (δ) ppm (Predicted)Assignment
~68 - 72CH-OH
~55 - 59N-CH₂-CH
~45 - 49N-CH₂-CH₃
~10 - 14N-CH₂-CH₃

Causality of Predictions: The carbon attached to the hydroxyl group (CH-OH) is predicted to have the largest chemical shift due to the strong deshielding effect of the oxygen atom. The carbons directly bonded to the nitrogen atoms (N-CH₂-CH and N-CH₂-CH₃) will also be downfield compared to the terminal methyl carbons.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-20 mg of 1,3-bis(diethylamino)propan-2-ol for ¹H NMR or 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.[1]

    • Ensure complete dissolution by gentle vortexing or sonication.[1]

    • Transfer the solution to a clean 5 mm NMR tube.[1]

    • Wipe the outside of the NMR tube with a lint-free tissue.[1]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.[2]

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[3]

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]

    • Tune and match the probe to the nucleus being observed (¹H or ¹³C).[1]

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.[1]

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.[3]

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using a known reference signal (e.g., residual solvent peak or tetramethylsilane).[2]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock Insert->Lock Shim Shim Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Phase->Calibrate Analyze Analyze Spectrum Calibrate->Analyze

Caption: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Predicted IR Absorption Frequencies

The IR spectrum of 1,3-bis(diethylamino)propan-2-ol is expected to show characteristic absorption bands for its hydroxyl, amine, and alkyl groups.

Table 3: Predicted IR Absorption Frequencies for 1,3-bis(diethylamino)propan-2-ol

Frequency Range (cm⁻¹)IntensityBond VibrationFunctional Group
3500 - 3200Broad, MediumO-H stretchAlcohol
3000 - 2850StrongC-H stretchAlkane
1250 - 1000Medium-StrongC-N stretchAmine
1300 - 1000StrongC-O stretchAlcohol

Source: Data compiled from typical IR absorption frequency tables.[5][6]

Causality of Predictions: The broadness of the O-H stretching band is due to hydrogen bonding. The strong C-H stretching absorptions are characteristic of the numerous alkyl C-H bonds in the molecule. The C-N and C-O stretching vibrations are also expected to be prominent in the fingerprint region of the spectrum.

Experimental Protocol for FTIR Data Acquisition

The following protocol outlines the steps for obtaining an FTIR spectrum using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[7]

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and calibrated.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[8]

  • Sample Analysis:

    • Place a small drop of liquid 1,3-bis(diethylamino)propan-2-ol directly onto the ATR crystal.

    • Ensure the crystal is fully covered by the sample.

    • Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[9]

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate a transmittance or absorbance spectrum.[8]

    • Identify the major absorption bands and correlate them with the functional groups present in the molecule using a correlation table.[10]

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth to prevent cross-contamination.

FTIR_Workflow cluster_prep Instrument Preparation cluster_analysis Sample Analysis cluster_proc Data Processing & Cleaning Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Process Process Spectrum Acquire->Process Analyze Analyze Bands Process->Analyze Clean_Post Clean Crystal Analyze->Clean_Post

Caption: Experimental workflow for FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[11] Electron Ionization (EI) is a common technique used for this purpose.[12]

Predicted Mass Spectrum

In an EI mass spectrum, 1,3-bis(diethylamino)propan-2-ol is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several characteristic fragment ions.

Molecular Weight: 202.34 g/mol

Predicted Key Fragments:

  • Molecular Ion (M⁺): m/z = 202

  • Alpha-Cleavage: The most probable fragmentation for amines and alcohols is alpha-cleavage, where the bond adjacent to the heteroatom is broken.[13][14] This would result in the loss of an ethyl radical to form a resonance-stabilized cation.

    • m/z = 173 (M - 29)

  • Loss of Water: Alcohols can undergo dehydration, leading to a peak at M-18.[14]

    • m/z = 184 (M - 18)

  • Further Fragmentation: Other smaller fragments corresponding to the loss of alkyl groups are also expected.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • The sample is introduced into the ion source, typically after being separated by gas chromatography (GC-MS) or via a direct insertion probe.[12] The sample must be volatile enough to be in the gas phase.[15]

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[12]

    • This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[16]

  • Fragmentation:

    • The high energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.[17]

  • Mass Analysis:

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[18]

  • Detection:

    • An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.[18]

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight.

    • The fragmentation pattern provides clues about the molecule's structure.[18]

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_interp Data Interpretation Introduce Introduce Gaseous Sample Ionize Electron Ionization (70 eV) Introduce->Ionize Accelerate Accelerate Ions Ionize->Accelerate Separate Separate by m/z Accelerate->Separate Detect Detect Ions Separate->Detect Generate Generate Mass Spectrum Detect->Generate Analyze Analyze M⁺ and Fragments Generate->Analyze

Caption: Experimental workflow for Mass Spectrometry.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of 1,3-bis(diethylamino)propan-2-ol. By combining theoretical predictions with established experimental protocols, researchers can confidently approach the analysis of this compound. The provided workflows for NMR, IR, and MS serve as a self-validating system, ensuring that data is acquired and interpreted with scientific rigor. The principles outlined herein are broadly applicable to the characterization of a wide range of organic molecules, making this guide a valuable resource for professionals in chemical research and development.

References

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • LCGC International. (2022, April 15). Electron Ionization for GC–MS. Retrieved from [Link]

  • Scribd. (n.d.). Infrared Spectroscopy Frequency Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Emory University. (2013, June 22). NMR Experiment Procedure. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

  • University of California, Irvine. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]

  • Shimadzu. (n.d.). FTIR Spectroscopy. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the NMR and Mass Spectrometry of 2-Propanol, 1,3-bis-diethylamino-

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive analysis of 2-Propanol, 1,3-bis-diethylamino-, focusing on its characterization by Nuclear Magnetic Resonance (...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of 2-Propanol, 1,3-bis-diethylamino-, focusing on its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific reasoning for experimental choices, ensuring the generation of robust and reliable data.

Introduction

2-Propanol, 1,3-bis-diethylamino- is a diamine alcohol with the chemical formula C₁₁H₂₆N₂O.[1] Its structure features a central propan-2-ol backbone with diethylamino groups attached to the first and third carbons. This combination of a secondary alcohol and two tertiary amine functionalities imparts specific chemical properties that are crucial to understand for its application in various fields, including chemical synthesis and materials science. Accurate structural elucidation and purity assessment are fundamental, for which NMR and MS are indispensable analytical techniques.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed atomic-level structure of a molecule in solution.[2] It provides information on the connectivity of atoms and the chemical environment of individual nuclei.[3]

Predicted ¹H NMR Spectral Data

The proton (¹H) NMR spectrum of 2-Propanol, 1,3-bis-diethylamino- is expected to show several distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (diethylamino)~1.0Triplet (t)12H
CH₂ (diethylamino)~2.5Quartet (q)8H
CH₂ (backbone)~2.4Multiplet (m)4H
CH (backbone)~3.8Multiplet (m)1H
OH Variable (typically 2-5)Singlet (s)1H

Note: The chemical shift of the hydroxyl (-OH) proton is highly sensitive to solvent, concentration, and temperature, and may exchange with acidic protons in the solvent, sometimes leading to signal broadening or disappearance.[4]

Predicted ¹³C NMR Spectral Data

The carbon-13 (¹³C) NMR spectrum provides complementary information, with each chemically non-equivalent carbon atom producing a single peak in the broadband-decoupled spectrum.[5][6]

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (diethylamino)~12
CH₂ (diethylamino)~47
CH₂ (backbone)~55
CH (backbone)~65
Experimental Protocol: NMR Analysis

A rigorous NMR analysis requires meticulous sample preparation and the selection of appropriate experimental parameters.[7]

Step 1: Sample Preparation

  • Accurately weigh 5-10 mg of purified 2-Propanol, 1,3-bis-diethylamino-.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[7]

  • Transfer the resulting solution to a clean, dry 5 mm NMR tube.

  • For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

Step 2: Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Acquire a standard ¹H NMR spectrum. Typically, 16 to 32 scans with a relaxation delay of 1-2 seconds are sufficient.

  • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C (about 1.1%), a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[5]

  • For unambiguous structural assignment, advanced NMR experiments may be employed. These include DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, and two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[8]

Causality in Experimental Choices
  • Solvent Selection: The choice of deuterated solvent is critical. While CDCl₃ is widely used, for compounds with exchangeable protons like the hydroxyl group, solvents like DMSO-d₆ can be advantageous as they slow down the exchange rate, allowing for the observation of coupling to the -OH proton. In D₂O, the hydroxyl proton signal will disappear due to chemical exchange with deuterium.[4]

  • Internal Standard: TMS is the universally accepted reference standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm. This ensures the accuracy and comparability of chemical shift values across different experiments and instruments.

G cluster_structure Molecular Structure of 2-Propanol, 1,3-bis-diethylamino- N1 N C1 CH2 N1->C1 Et1_1 CH2 N1->Et1_1 Et2_1 CH2 N1->Et2_1 C2 CH C1->C2 OH OH C2->OH C3 CH2 C2->C3 N2 N C3->N2 Et3_1 CH2 N2->Et3_1 Et4_1 CH2 N2->Et4_1 Et1_2 CH3 Et1_1->Et1_2 Et2_2 CH3 Et2_1->Et2_2 Et3_2 CH3 Et3_1->Et3_2 Et4_2 CH3 Et4_1->Et4_2

Caption: Molecular structure of 2-Propanol, 1,3-bis-diethylamino-.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.[10]

Expected Mass Spectral Data

The monoisotopic mass of 2-Propanol, 1,3-bis-diethylamino- (C₁₁H₂₆N₂O) is 202.20451 Da.[1] Using a soft ionization technique like Electrospray Ionization (ESI), the most prominent ion observed is expected to be the protonated molecule, [M+H]⁺, at an m/z of 203.21179.[1][11]

Fragmentation Pathways

Under conditions that induce fragmentation, such as Electron Ionization (EI) or tandem mass spectrometry (MS/MS), characteristic fragment ions will be produced.[12][13] The presence of the nitrogen atoms and the hydroxyl group will influence the fragmentation pathways.

Key fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[14][15] For amines, alpha-cleavage is also a dominant fragmentation pathway.[16]

G M [M+H]⁺ m/z 203.21 F1 Fragment 1 (Loss of C₄H₁₀N) m/z 130.12 M->F1 α-cleavage F2 Fragment 2 (Loss of C₂H₅) m/z 174.18 M->F2 β-cleavage F3 Fragment 3 (Loss of H₂O) m/z 185.20 M->F3 Dehydration

Caption: Predicted major fragmentation pathways for protonated 2-Propanol, 1,3-bis-diethylamino-.

Experimental Protocol: Mass Spectrometry Analysis

Step 1: Sample Preparation

  • Prepare a dilute solution of the analyte, typically in the range of 1-10 µg/mL.

  • The choice of solvent is dependent on the ionization technique. For ESI, a mixture of water and an organic solvent like methanol or acetonitrile is commonly used. The addition of a small amount of an acid, such as 0.1% formic acid, is often necessary to promote protonation and enhance the signal in positive ion mode.

Step 2: Instrument Setup and Data Acquisition

  • Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or by coupling the mass spectrometer to a liquid chromatograph (LC-MS).

  • Select the appropriate ionization mode. For this compound, ESI in positive ion mode is expected to be most effective.[17]

  • Acquire a full scan mass spectrum to identify the molecular ion.

  • To obtain structural information, perform tandem MS (MS/MS) on the [M+H]⁺ ion.[18][19] This involves isolating the precursor ion (m/z 203.21), fragmenting it through collision-induced dissociation (CID), and analyzing the resulting product ions.[13][20]

Trustworthiness Through Self-Validating Systems
  • High-Resolution Mass Spectrometry (HRMS): For unequivocal confirmation of the elemental composition, high-resolution mass spectrometry is indispensable.[21] Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers can measure the mass with high accuracy (typically < 5 ppm), allowing for the confident determination of the elemental formula.[22][23]

  • Isotopic Pattern Analysis: The naturally occurring isotopes of the elements in the molecule (¹³C, ¹⁵N, ¹⁸O) give rise to a characteristic isotopic pattern in the mass spectrum. A close match between the experimentally observed isotopic distribution and the theoretically calculated pattern for the proposed formula provides strong evidence for the assigned elemental composition.[24]

Part 3: Integrated Data Analysis for Structural Confirmation

The synergistic use of NMR and MS provides a comprehensive and unambiguous structural elucidation of 2-Propanol, 1,3-bis-diethylamino-.

  • Molecular Formula: HRMS provides the precise elemental composition.

  • Connectivity: 1D and 2D NMR experiments establish the bonding framework of the molecule, showing how the different atoms are connected.

  • Functional Groups: The chemical shifts in both ¹H and ¹³C NMR spectra, in conjunction with the characteristic fragmentation patterns observed in the mass spectrum, confirm the presence of the secondary alcohol and the two diethylamino groups.

By integrating these complementary datasets, a complete and confident characterization of 2-Propanol, 1,3-bis-diethylamino- can be achieved, which is a critical requirement for its use in any scientific or industrial application.

References

  • Fiveable. Tandem Mass Spectrometry Definition - Organic Chemistry...
  • IUPAC. TANDEM MASS SPECTROMETRY FOR ORGANIC TRACE ANALYSIS.
  • PubMed. Tandem mass spectrometry.
  • National Center for Biotechnology Information. Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes - PMC.
  • Spectroscopy Online. Using High-Resolution LC–MS to Analyze Complex Sample.
  • University of Wollongong. Rapid calculation of elemental compositions for high resolution mass spectra data.
  • BenchChem. Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules.
  • Mtoz Biolabs. What Is the Principle of Tandem Mass Spectrometry.
  • ResearchGate. (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
  • ResearchGate. (PDF) ANALYTICAL TECHNIQUES FOR TRACE ORGANIC-COMPOUNDS .4. TANDEM MASS-SPECTROMETRY FOR ORGANIC TRACE ANALYSIS - (TECHNICAL REPORT).
  • PubChem. 2-Propanol, 1,3-bis(dimethylamino)- | C7H18N2O | CID 22263.
  • Wiley Online Library. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
  • A Level Chemistry. High Resolution Mass Spectrometry (HRMS).
  • US EPA. 2-Propanol, 1,3-bis(dimethylamino)- - Substance Details - SRS.
  • AMOLF. Electrospray ionization mass spectrometry of the non-covalent complexes of ammonium ions with high molar mass polyethers.
  • ESD Publications. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry.
  • Creative Proteomics. Electrospray Ionization.
  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • Sigma-Aldrich. 1,3-Bis(dimethylamino)-2-propanol 97 5966-51-8.
  • Springer Nature Experiments. NMR Protocols and Methods.
  • PubChemLite. 1,3-bis-(diethylamino)-2-propanol (C11H26N2O).
  • sites@gsu. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • ACS Publications. Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines.
  • Cheméo. Chemical Properties of 2-Propanol, 1,3-bis(dimethylamino)- (CAS 5966-51-8).
  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Scribd. Alcohol and Fragmentation Patterns in MS | PDF | Teaching Methods & Materials.
  • ChemicalBook. 1-DIETHYLAMINO-2-PROPANOL(4402-32-8) 13C NMR spectrum.
  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
  • YouTube. How to Predict the Number of Signals in a 1H NMR (O Chem).
  • Chemistry Steps. Mass Spectrometry of Alcohols.
  • BenchChem. An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols.
  • Save My Exams. Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • The Royal Society of Chemistry.
  • PubMed. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry.
  • University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
  • Mestrelab Resources. Starting Guide to NMRPredict Desktop.
  • YouTube. Carbon-13 NMR Spectroscopy.
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  • University of Leeds. Applications of 13 C NMR.
  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols.
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Exploratory

Physical and chemical properties of CAS 3492-47-5

An In-Depth Technical Guide to 3-(Trifluoromethyl)benzaldehyde (CAS 454-89-7): Properties, Reactivity, and Applications Section 1: Introduction and Overview 3-(Trifluoromethyl)benzaldehyde, identified by CAS number 454-8...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Trifluoromethyl)benzaldehyde (CAS 454-89-7): Properties, Reactivity, and Applications

Section 1: Introduction and Overview

3-(Trifluoromethyl)benzaldehyde, identified by CAS number 454-89-7, is a pivotal aromatic aldehyde in modern organic synthesis.[1][2] It is structurally distinguished by a trifluoromethyl (-CF3) group at the meta position of the benzaldehyde ring.[3] This single substituent profoundly influences the molecule's electronic properties and, consequently, its chemical behavior, rendering it a highly valuable intermediate for the synthesis of complex molecules in medicinal chemistry and materials science.[3][4]

The potent electron-withdrawing nature of the -CF3 group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making the compound more reactive than unsubstituted benzaldehyde in nucleophilic addition reactions.[4] This heightened reactivity, coupled with the increased lipophilicity imparted by the fluorine atoms, makes it a sought-after building block for developing novel pharmaceutical agents, including potent antitumor compounds and hypoxia-inducible factor (HIF)-1 inhibitors.[3][5] This guide provides a comprehensive technical overview of its physical properties, chemical reactivity, key synthetic protocols, and safety considerations for professionals in research and drug development.

Caption: Chemical structure of 3-(Trifluoromethyl)benzaldehyde.

Section 2: Physicochemical Properties

3-(Trifluoromethyl)benzaldehyde typically presents as a colorless to pale yellow liquid with a characteristic aromatic scent.[3] Its physical properties are critical for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
CAS Number 454-89-7[2][6][7]
Molecular Formula C8H5F3O[2][6][7][8]
Molecular Weight 174.12 g/mol [1][2][6][8]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 83-86 °C / 30 mmHg[8]
Density 1.301 g/mL at 25 °C[8]
Refractive Index n20/D 1.465[8]
Flash Point 68 °C (154.4 °F) - closed cup[7]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[3]

The limited aqueous solubility and good solubility in organic solvents are typical for aromatic aldehydes and are advantageous for many standard organic reactions, allowing for homogenous reaction mixtures and straightforward workup procedures involving liquid-liquid extraction.

Section 3: Electronic Effects and Chemical Reactivity

The reactivity of 3-(Trifluoromethyl)benzaldehyde is dominated by the strong electron-withdrawing nature of the trifluoromethyl group. This influence is primarily exerted through a powerful negative inductive effect (-I), which withdraws electron density from the benzene ring.[4]

This inductive withdrawal significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon of the aldehyde group, making it a more potent target for nucleophiles compared to unsubstituted benzaldehyde.[4] While both 3- and 4-(Trifluoromethyl)benzaldehyde isomers are more reactive than benzaldehyde, the effect is most pronounced in the para position due to the additional influence of resonance. However, the meta-isomer remains a highly reactive and valuable substrate for numerous transformations.[4]

G ring Aromatic Ring CHO CHO (Carbonyl) ring->CHO Electron Density Pull delta_pos δ+ CHO->delta_pos CF3 CF3 Group CF3->ring -I Effect (Inductive Withdrawal)

Caption: Inductive effect of the -CF3 group on the carbonyl carbon.

This enhanced electrophilicity makes 3-(Trifluoromethyl)benzaldehyde an excellent substrate for a variety of critical synthetic reactions, including:

  • Nucleophilic Addition Reactions: Easily undergoes reactions with nucleophiles like Grignard reagents, organolithium compounds, and hydrides (e.g., NaBH4).[4]

  • Wittig Reaction: Readily reacts with phosphonium ylides to form stilbene derivatives.[4]

  • Condensation Reactions: Condenses with amines to form imines, a key step in the synthesis of many pharmaceutical scaffolds.[9]

Section 4: Key Synthetic Applications

The unique reactivity profile of 3-(Trifluoromethyl)benzaldehyde has positioned it as a key starting material in the synthesis of high-value compounds, particularly in the pharmaceutical sector.

  • Antitumor Agents: It is a crucial reagent for synthesizing 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, a class of compounds that have demonstrated potent antitumor activity against nasopharyngeal carcinoma, leukemia, and breast cancer.[3][5]

  • HIF-1 Inhibitors: The compound is also used to prepare novel chalcone derivatives that act as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a significant target in cancer therapy due to its role in tumor survival and angiogenesis.[3]

Section 5: Experimental Protocols

The following protocols are representative of common and reliable transformations involving 3-(Trifluoromethyl)benzaldehyde. The causality for key reagent and condition choices is explained to provide deeper insight.

Protocol 5.1: Synthesis via Oxidation of (3-Trifluoromethyl)benzyl Alcohol

This method provides a straightforward route to the aldehyde from its corresponding alcohol. The choice of sodium hypochlorite (NaOCl) offers a cost-effective and relatively mild oxidizing agent, minimizing over-oxidation to the carboxylic acid.

Workflow Diagram:

start Start: (3-Trifluoromethyl)benzyl alcohol in DME add_naocl Add 12% aq. NaOCl (2.0 equiv) at 20-25 °C start->add_naocl react Stir for 4h at 20-25 °C add_naocl->react extract Extract with Ethyl Acetate react->extract wash Wash Organic Layer with 10% aq. NaCl extract->wash concentrate Concentrate under Reduced Pressure wash->concentrate purify Purify via Column Chromatography concentrate->purify end End Product: 3-(Trifluoromethyl)benzaldehyde purify->end

Caption: Workflow for the synthesis of 3-(Trifluoromethyl)benzaldehyde.

Step-by-Step Methodology: [10]

  • Dissolve (3-trifluoromethyl)benzyl alcohol (1.0 eq) in dimethoxyethane (DME).

  • While stirring at 20-25 °C, gradually add 12% (w/w) aqueous sodium hypochlorite (2.0 eq).

  • Maintain the reaction temperature at 20-25 °C and continue stirring for 4 hours. Monitor reaction completion by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with a 10% aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (silica gel, eluting with an ethyl acetate-hexane gradient) to yield the final product as a colorless oil.

Protocol 5.2: Nucleophilic Addition - Reduction with Sodium Borohydride

This protocol demonstrates the reduction of the highly electrophilic aldehyde back to its corresponding alcohol. Sodium borohydride (NaBH4) is selected as the reducing agent due to its mild nature and high selectivity for aldehydes and ketones, preventing reduction of other potentially sensitive functional groups.

Step-by-Step Methodology: [4]

  • Dissolve 3-(Trifluoromethyl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) in small portions to the stirred solution. The addition is exothermic and should be controlled to maintain the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3), which neutralizes excess NaBH4 and hydrolyzes the borate ester intermediate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol, which can be further purified by column chromatography if necessary.

Section 6: Analytical Characterization

The identity and purity of 3-(Trifluoromethyl)benzaldehyde are routinely confirmed using standard analytical techniques. Comprehensive spectral data, including 1H NMR, 13C NMR, IR, and mass spectra, are publicly available through databases such as the NIST WebBook and ChemicalBook, providing authoritative references for characterization.[1][2][6]

  • ¹H NMR: Will show characteristic peaks for the aldehydic proton (~10 ppm) and aromatic protons.

  • ¹³C NMR: Will display a signal for the carbonyl carbon (~190 ppm) and carbons of the trifluoromethyl-substituted ring.

  • IR Spectroscopy: A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde.

  • Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (174.12 g/mol ) will be observed.[2]

Section 7: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 3-(Trifluoromethyl)benzaldehyde is essential. It is classified as a hazardous substance and requires stringent safety protocols.

Hazard CategoryDescriptionSource(s)
Signal Word Warning[7][8][11]
Health Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[7][12]
Environmental Hazard Toxic to aquatic life with long lasting effects (H411).[12]
Physical Hazard Combustible liquid.[11]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]

  • Storage: Store in a tightly closed container in a cool, dry place.[14] The compound is noted to be air-sensitive, and storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[11]

  • Incompatibilities: Keep away from strong oxidizing and reducing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[12]

Section 8: Conclusion

3-(Trifluoromethyl)benzaldehyde (CAS 454-89-7) is a highly versatile and reactive building block in organic synthesis. Its utility is primarily driven by the strong inductive effect of the meta-trifluoromethyl group, which activates the aldehyde for a wide range of nucleophilic transformations. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, reactivity, and handling requirements is crucial for leveraging its full potential in the creation of novel and impactful chemical entities.

Section 9: References

  • A Comparative Analysis of the Reactivity of 3- (Trifluoromethyl)benzaldehyde and 4 - Benchchem.
  • 3-(Trifluoromethyl)benzaldehyde synthesis - ChemicalBook.
  • CAS 454-89-7: 3-(Trifluoromethyl)benzaldehyde | CymitQuimica.
  • Synthesis of 3-trifluoromethylthio-benzaldehyde - PrepChem.com.
  • 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum - ChemicalBook.
  • 3-(Trifluoromethyl)benzaldehyde 97 454-89-7 - Sigma-Aldrich.
  • 3-(Trifluoromethyl)benzaldehyde - Apollo Scientific.
  • 3-(Trifluoromethyl)benzaldehyde | Intermediate - MedchemExpress.com.
  • Scalable and Straightforward Synthesis of a 2-Alkyl-7-Arylbenzothiophene as a GPR52 Agonist via a Hemithioindigo Derivative.
  • 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • QV-6757 - Safety Data Sheet.
  • Safety Data Sheet - Angene Chemical.
  • ATTACHMENT COVER SHEET Safety Data Sheet (SDS) CONTAINS CBI: YES NO REPORT NUMBER: 15 PAGES: 9 - Regulations.gov.
  • Benzaldehyde, 3-(trifluoromethyl)- - the NIST WebBook.
  • 4-Trifluoromethylbenzaldehyde - Wikipedia.
  • mineral oil white, 8042-47-5 - The Good Scents Company.
  • ALDRICH 3-(Trifluoromethyl)benzaldehyde, 97% - Thomas Scientific.
  • Honeywell Burdick & Jackson CHLOROFORM Product Number 049 Specifications: Physical Properties: Regulatory and Safety Data:.
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Foundational

An In-depth Technical Guide to 1,3-bis(diethylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 1,3-bis(diethylamino)propan-2-ol, a diamino alcohol with potential applications...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1,3-bis(diethylamino)propan-2-ol, a diamino alcohol with potential applications in synthetic chemistry and drug development. Due to the limited availability of published data on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer a robust resource for researchers. The guide covers the compound's nomenclature, physicochemical properties, a plausible synthetic route, and explores its potential applications as a versatile chemical building block.

Introduction and Nomenclature

1,3-bis(diethylamino)propan-2-ol is a symmetrically substituted diamino alcohol. The presence of two tertiary amine groups and a secondary alcohol on a propane backbone imparts unique chemical characteristics, making it a subject of interest for various chemical transformations.

The nomenclature for this compound is as follows:

  • IUPAC Name: 1,3-bis(diethylamino)propan-2-ol[1]

  • CAS Number: 3492-47-5

  • Molecular Formula: C₁₁H₂₆N₂O[1]

  • Synonyms: 1,3-bis-(diethylamino)-2-propanol

Physicochemical Properties

Detailed experimental data for 1,3-bis(diethylamino)propan-2-ol is not widely available. The following table summarizes its basic properties, with some values predicted based on its chemical structure.

PropertyValueSource
Molecular Weight 202.34 g/mol Calculated
Monoisotopic Mass 202.20451 Da[1]
XlogP (predicted) 1.1[1]
Physical Form Expected to be a liquid at room temperatureInferred from similar compounds

Synthesis of 1,3-bis(diethylamino)propan-2-ol

A plausible and efficient method for the synthesis of 1,3-bis(diethylamino)propan-2-ol involves the reaction of epichlorohydrin with an excess of diethylamine. This reaction proceeds via a two-step mechanism: an initial nucleophilic attack by diethylamine on the epoxide ring of epichlorohydrin, followed by the displacement of the chloride by a second molecule of diethylamine.

Proposed Synthetic Pathway

synthesis_pathway Proposed Synthesis of 1,3-bis(diethylamino)propan-2-ol Epichlorohydrin Epichlorohydrin Intermediate 1-chloro-3-(diethylamino)propan-2-ol Epichlorohydrin->Intermediate Nucleophilic attack Diethylamine Diethylamine (excess) Diethylamine->Intermediate Product 1,3-bis(diethylamino)propan-2-ol Diethylamine->Product Intermediate->Product Nucleophilic substitution

Caption: Proposed two-step synthesis of 1,3-bis(diethylamino)propan-2-ol.

Experimental Protocol

Materials:

  • Epichlorohydrin

  • Diethylamine (at least 2 molar equivalents)

  • A suitable solvent (e.g., ethanol or isopropanol)

  • Sodium hydroxide (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethylamine in the chosen solvent. Cool the solution in an ice bath.

  • Addition of Epichlorohydrin: Slowly add epichlorohydrin dropwise to the cooled diethylamine solution while stirring vigorously. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the completion of the second substitution step. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize any excess acid with a solution of sodium hydroxide.

  • Extraction: Extract the product into a suitable organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1,3-bis(diethylamino)propan-2-ol.

Potential Applications in Drug Development and Organic Synthesis

The unique structural features of 1,3-bis(diethylamino)propan-2-ol make it a promising candidate for several applications in drug development and organic synthesis.

As a Scaffold for Novel Therapeutics

The diamino alcohol core can serve as a versatile scaffold for the synthesis of new biologically active molecules. The hydroxyl group can be functionalized to introduce various moieties, while the tertiary amine groups can improve the pharmacokinetic properties of a drug candidate, such as its solubility and ability to cross cell membranes.

As a Ligand in Catalysis

The two nitrogen atoms and the oxygen atom of the hydroxyl group can act as a tridentate ligand, capable of coordinating with metal ions. This property makes it a potential candidate for use in asymmetric catalysis, where chiral metal complexes are used to synthesize enantiomerically pure compounds, a crucial aspect of modern drug development.

As a Building Block for Functional Materials

The reactivity of the amine and hydroxyl groups allows for the incorporation of this molecule into larger polymeric structures. This could be utilized in the development of functional polymers for drug delivery systems or as ion-exchange resins.

applications Potential Applications of 1,3-bis(diethylamino)propan-2-ol Molecule 1,3-bis(diethylamino)propan-2-ol Scaffold Therapeutic Scaffold Molecule->Scaffold Functionalization Ligand Catalytic Ligand Molecule->Ligand Metal Coordination BuildingBlock Polymer Building Block Molecule->BuildingBlock Polymerization

Caption: Potential applications stemming from the compound's structure.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1,3-bis(diethylamino)propan-2-ol. Based on the safety data for structurally similar amino alcohols, it is advisable to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

1,3-bis(diethylamino)propan-2-ol represents a chemical entity with significant potential, yet it remains largely unexplored in the scientific literature. This guide provides a foundational understanding of its properties, a practical synthetic approach, and a perspective on its potential applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and utility of this intriguing molecule.

References

  • PubChemLite. 1,3-bis-(diethylamino)-2-propanol (C11H26N2O). [Link]

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Exploratory

Commercial Availability and Mechanistic Applications of 1,3-bis(diethylamino)propan-2-ol

Executive Summary Vicinal diaminoalcohols represent a highly versatile class of organic scaffolds in contemporary chemistry. Among them, 1,3-bis(diethylamino)propan-2-ol (commonly referred to as DEAP; CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vicinal diaminoalcohols represent a highly versatile class of organic scaffolds in contemporary chemistry. Among them, 1,3-bis(diethylamino)propan-2-ol (commonly referred to as DEAP; CAS No. 3492-47-5) stands out due to its unique structural motif, which features adjacent hydrogen-bond-donating and -accepting capabilities[1]. This technical guide provides an in-depth analysis of DEAP, bridging its commercial sourcing metrics with its field-proven applications as a powerful volatile corrosion inhibitor (VCI) and a critical precursor in the synthesis of next-generation antimalarial therapeutics[2][3].

Commercial Availability and Sourcing Metrics

For researchers and drug development professionals, the consistent sourcing of high-purity DEAP is critical for experimental reproducibility. The compound is commercially available through specialized chemical suppliers such as Benchchem, CymitQuimica, and Guidechem, typically synthesized via the alkylation of 1,3-dichloro-2-propanol with diethylamine[1][4][5].

Table 1: Physicochemical & Commercial Profile

PropertySpecification
Chemical Name 1,3-bis(diethylamino)propan-2-ol
Common Acronym DEAP
CAS Number 3492-47-5
Molecular Formula C11H26N2O
Molecular Weight 202.34 g/mol
Primary Commercial Use Pharmaceutical intermediate, Volatile Corrosion Inhibitor (VCI)
Availability Research grade via Benchchem, CymitQuimica, Guidechem

Mechanistic Pathway I: Antimalarial Drug Design

The rising prevalence of chloroquine-resistant (CQR) Plasmodium falciparum necessitates the development of novel antimalarials. DEAP is strategically utilized as a precursor to synthesize 4-O chloroquine analogues[3].

Causality in Design: The terminal diethylamino groups of DEAP mimic the aliphatic side chain of chloroquine, a structural feature essential for drug accumulation in the parasite's digestive vacuole. By substituting the 4-amino group of the quinoline ring with an oxygen atom (via the secondary hydroxyl group of DEAP), the basicity of the quinolyl nitrogen is fundamentally altered. This modification lowers the pKa, which improves the selectivity index against CQR strains by bypassing the parasite's mutated efflux mechanisms[3].

CQ_Synthesis A 4,7-dichloroquinoline (Electrophile) C t-BuOK / t-BuOH 70°C, 36h A->C B 1,3-bis(diethylamino)propan-2-ol (Nucleophile) B->C D 4O-Chloroquine Analogue (Antimalarial) C->D Nucleophilic Aromatic Substitution (SNAr)

Workflow for the synthesis of 4O-Chloroquine analogues via SNAr using DEAP.

Self-Validating Protocol: Synthesis of 4O-Chloroquine Analogue

Objective: Nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with DEAP.

  • Reagent Preparation: Combine 4,7-dichloroquinoline (3.0 equiv), DEAP (1.0 equiv), and potassium tert-butoxide (t-BuOK, 2.0 equiv) in tert-butanol (t-BuOH)[3]. Causality: t-BuOK is selected as a sterically hindered, strong base. It selectively deprotonates the secondary hydroxyl group of DEAP to form a highly nucleophilic alkoxide without acting as a competing nucleophile itself.

  • Reaction Execution: Heat the mixture under an inert atmosphere (N2 or Ar) to 70°C for 36 hours in a sealed vessel[3]. Causality: The inert atmosphere prevents the oxidative degradation of the electron-rich tertiary amines at elevated temperatures. The thermal energy overcomes the activation barrier required for the SNAr reaction at the electron-deficient C4 position of the quinoline ring.

  • Quenching and Validation: Cool the reaction to room temperature and quench with saturated NaHCO3[3]. Validation: The quench neutralizes residual base and protonates the amines for aqueous extraction. The reaction's success is self-validated via Thin Layer Chromatography (TLC). By using basic alumina plates (to prevent amine streaking), the complete consumption of the limiting reagent (DEAP) and the emergence of a highly UV-active product spot confirm the successful formation of the quinoline ether.

Mechanistic Pathway II: Volatile Corrosion Inhibition (VCI)

Beyond pharmaceuticals, DEAP has demonstrated profound efficacy as a VCI for carbon steel and brass in simulated atmospheric conditions[2][6].

Causality in Inhibition: The inherent volatility of DEAP allows it to vaporize and condense on exposed metal surfaces. Once condensed, the lone pairs of electrons on the nitrogen and oxygen atoms coordinate directly with the empty d-orbitals of the metal cations (e.g., Fe²⁺ in steel, Cu²⁺ in brass). This chemisorption strictly follows the Langmuir adsorption isotherm, forming a monomolecular protective film that physically blocks active sites and retards anodic dissolution[2][6].

VCI_Mechanism A DEAP Vaporization (Volatile Delivery) B Condensation on Metal (Brass / Carbon Steel) A->B C Chemisorption via N/O (Langmuir Isotherm) B->C D Blockage of Active Sites C->D E Anodic Dissolution Retarded (95% Efficiency) D->E

Mechanism of Volatile Corrosion Inhibition by DEAP on metal surfaces.

Self-Validating Protocol: Electrochemical Validation of DEAP as a VCI

Objective: Quantify the inhibition efficiency of DEAP on carbon steel.

  • Electrolyte Preparation: Prepare a thin electrolyte layer (100 μm thickness) of simulated atmospheric water and dose with DEAP at an optimal concentration of 2.5 × 10⁻² M[6]. Causality: This specific concentration has been empirically determined to provide maximum surface coverage. Exceeding this concentration leads to intermolecular repulsion among the densely packed inhibitor molecules, which paradoxically reduces film stability and efficacy[6].

  • Potentiodynamic Polarization: Utilize a three-electrode setup to sweep the potential from -250 mV to +250 mV vs. Open Circuit Potential (OCP) at a scan rate of 1 mV/s[2]. Validation: A self-validating system will show a marked positive shift in the corrosion potential (Ecorr) compared to the blank control, confirming that DEAP acts primarily as an anodic inhibitor[2].

  • Electrochemical Impedance Spectroscopy (EIS): Apply a 10 mV AC perturbation from 100 kHz to 10 mHz[2]. Validation: The appearance of a significantly enlarged capacitive loop in the resulting Nyquist plot directly correlates to an increased charge transfer resistance (Rct), validating the structural integrity and protective nature of the chemisorbed DEAP film.

Table 2: Efficacy Metrics of DEAP as a Volatile Corrosion Inhibitor

SubstrateOptimal ConcentrationInhibition EfficiencyAdsorption MechanismPrimary Action
Carbon Steel 2.5 × 10⁻² M95%Chemisorption (Langmuir Isotherm)Anodic Retardation
Brass Concentration-dependentSignificant reductionChemisorption (Langmuir Isotherm)Anodic Retardation

References

  • ResearchGate - 1,3-Bis-diethylamino-propan-2-ol as volatile corrosion inhibitor for brass URL:[Link]

  • PMC/NIH - 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria URL:[Link]

  • ResearchGate - Synthesis of tertiary amines and their inhibitive performance on carbon steel corrosion URL:[Link]

Sources

Foundational

Solubility of 2-Propanol, 1,3-bis-diethylamino- in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Propanol, 1,3-bis-diethylamino- in Organic Solvents Introduction This technical guide provides a detailed examination of the solubility characteristics of 2-Propanol, 1,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-Propanol, 1,3-bis-diethylamino- in Organic Solvents

Introduction

This technical guide provides a detailed examination of the solubility characteristics of 2-Propanol, 1,3-bis-diethylamino-. It moves beyond simple data presentation to explain the underlying chemical principles that dictate its solubility. This document offers a predictive solubility profile, a robust experimental protocol for its determination, and insights into the practical implications for solvent selection in a laboratory setting.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is not an arbitrary property; it is a direct consequence of its molecular structure. The principle of "like dissolves like" is the foundational concept, meaning substances tend to dissolve in solvents with similar polarity.[2] The key features of 2-Propanol, 1,3-bis-diethylamino- that dictate its solubility are:

  • Molecular Structure: The molecule possesses a central polar hydroxyl (-OH) group and two basic tertiary amine [-N(CH₂CH₃)₂] groups attached to a short propane backbone.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The two nitrogen atoms of the diethylamino groups can act as hydrogen bond acceptors. This capability for hydrogen bonding is a primary driver of its solubility in protic solvents.[3]

  • Polarity and Basicity: The presence of oxygen and nitrogen atoms makes it a distinctly polar molecule. The lone pairs of electrons on the nitrogen atoms also confer basic properties, allowing for potential acid-base interactions in appropriate solvents.

  • Molecular Weight: With a molecular weight of approximately 202.34 g/mol , it is a moderately sized molecule.[1] The nonpolar hydrocarbon portion (the ethyl and propyl groups) will influence its solubility in less polar environments.

These characteristics suggest that 2-Propanol, 1,3-bis-diethylamino- will exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding, and limited solubility in nonpolar solvents.

Predicted Solubility Profile

While extensive empirical data for this specific compound is not widely published, a predictive solubility profile can be constructed based on its structural features and established chemical principles.[2][4]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to MiscibleThe compound's hydroxyl and amino groups can form strong hydrogen bonds with protic solvents, leading to favorable interactions and high solubility.[4]
Polar Aprotic DMSO, Acetonitrile (ACN), AcetoneSolubleThe significant dipole moment of the compound will interact favorably with the dipoles of these solvents. While hydrogen bonding is not the primary mechanism, strong dipole-dipole interactions will promote dissolution.[2]
Non-Polar Hexane, Toluene, Diethyl EtherLow to InsolubleThe high polarity of 2-Propanol, 1,3-bis-diethylamino- is incompatible with the non-polar nature of these solvents, which primarily rely on weak van der Waals forces for solvation.[2][4]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a standardized experimental method is required. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[2][4] This protocol ensures that a true equilibrium is reached between the undissolved solute and the saturated solution, providing thermodynamically accurate data.

Step-by-Step Shake-Flask Protocol
  • Preparation of Solutions: Add an excess amount of 2-Propanol, 1,3-bis-diethylamino- to a series of glass vials, each containing a precisely known volume of a high-purity organic solvent to be tested. The presence of undissolved solid is essential to ensure a saturated solution is achieved.[4]

  • Equilibration: Securely seal the vials to prevent solvent evaporation. Place them in a temperature-controlled shaker or agitator. Agitate the samples at a constant, recorded temperature (e.g., 25 °C) for a sufficient duration (typically 24-72 hours) to ensure that the system reaches equilibrium.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifugation is highly effective.[2]

  • Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean, dry vial. This step is critical to remove any remaining microscopic solid particles.[2][4]

  • Quantification:

    • Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the chosen analytical instrument.

    • Analysis: Determine the concentration of 2-Propanol, 1,3-bis-diethylamino- in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.[2]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solute to known volume of solvent B Seal vial and agitate at constant temperature (24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant with 0.22 µm syringe filter C->D E Accurately dilute filtered solution D->E F Quantify concentration (e.g., HPLC, GC) E->F G Calculate solubility (mg/mL or mol/L) F->G

Caption: Generalized workflow for equilibrium solubility determination using the shake-flask method.

Practical Implications for Researchers

The solubility profile of 2-Propanol, 1,3-bis-diethylamino- directly impacts its utility in various laboratory and developmental applications. A strategic approach to solvent selection is critical for achieving desired outcomes.

  • Chemical Synthesis: As a reactant or catalyst, it must be soluble in the reaction medium to ensure homogeneity and efficient reaction kinetics. Polar aprotic solvents like acetonitrile or polar protic solvents like ethanol would likely be excellent choices.

  • Purification: For purification by crystallization, an ideal solvent or solvent system is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixed-solvent system, such as ethanol/hexane, might be effective.

  • Formulation Development: In drug development, creating a stable solution for preclinical studies requires a solvent (or co-solvent system) that can dissolve the compound at the target concentration without causing degradation. The high solubility in polar protic solvents is a significant advantage here.

  • Analytical Method Development: For techniques like HPLC, the compound must be readily soluble in the mobile phase. Understanding its solubility helps in selecting appropriate mobile phase compositions (e.g., mixtures of water, methanol, or acetonitrile) to ensure sharp, symmetrical peaks and reproducible results.

Solvent Selection Logic Diagram

The choice of solvent is a multi-faceted decision that depends on the specific scientific objective.

G A Define Application B Chemical Synthesis A->B C Purification (Crystallization) A->C D Analytical Method A->D E Formulation A->E F Requirement: High Reactant Solubility B->F G Requirement: High Solubility (Hot) Low Solubility (Cold) C->G H Requirement: Soluble in Mobile Phase D->H I Requirement: High Concentration & Long-Term Stability E->I J Solvent Choice: Polar Protic or Polar Aprotic F->J K Solvent Choice: Polar Protic or Solvent/Anti-Solvent Pair G->K L Solvent Choice: Aqueous/Organic Mixtures (Methanol, ACN) H->L M Solvent Choice: Biocompatible Polar Solvents (e.g., Ethanol, DMSO) I->M

Caption: Decision-making framework for selecting an appropriate solvent based on the intended application.

Conclusion

2-Propanol, 1,3-bis-diethylamino- is a polar amino alcohol whose solubility is governed by its capacity for hydrogen bonding and strong dipole-dipole interactions. It is predicted to be highly soluble in polar protic and aprotic organic solvents while remaining largely insoluble in nonpolar media. For applications requiring precise solubility data, the shake-flask equilibrium method provides a reliable and authoritative protocol. By understanding the interplay between the compound's physicochemical properties and solvent characteristics, researchers can make informed decisions that optimize experimental design, enhance product purity, and accelerate development timelines.

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Faculty of Science, Tanta University. (2024). Solubility test for Organic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PubChem. (n.d.). 2-Propanol, 1,3-bis(dimethylamino)-. National Center for Biotechnology Information.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1,3-bis(dimethylamino)- (CAS 5966-51-8).
  • Sigma-Aldrich. (n.d.). 1,3-Bis(dimethylamino)-2-propanol 97%.
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • ChemicalBook. (n.d.). 1,3-BIS(DIMETHYLAMINO)-2-PROPANOL CAS 5966-51-8.
  • Pharos. (n.d.). 2-Propanol, 1,3-bis(dimethylamino)-. Habitable.
  • MilliporeSigma. (n.d.). 1,3-Bis(dimethylamino)-2-propanol 97%.
  • CymitQuimica. (n.d.). CAS 4402-32-8: 1-(Diethylamino)-2-propanol.
  • LookChem. (2023). 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol - Safety Data Sheet.
  • BenchChem. (n.d.). Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Dimethylamino-2-propanol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1,3-Propanediamine, N,N'-bis(2-aminoethyl)-.
  • Sigma-Aldrich. (2007). Material Safety Data Sheet - 2-Propanol.
  • Murov, S. (2021). Properties of Solvents Used in Organic Chemistry.
  • PubChemLite. (n.d.). 1,3-bis-(diethylamino)-2-propanol (C11H26N2O). Université du Luxembourg.

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Protocols & Analytical Methods

Method

The Versatile Scaffold: 2-Propanol, 1,3-bis-diethylamino- as a Pivotal Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals A Note on the Analogue: While this guide focuses on the synthetic applications of 2-Propanol, 1,3-bis-diethylamino-, it is important to note the greater pre...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Analogue: While this guide focuses on the synthetic applications of 2-Propanol, 1,3-bis-diethylamino-, it is important to note the greater prevalence of its structural analogue, 1,3-bis(dimethylamino)-2-propanol, in the available scientific literature. Due to this, and the analogous reactivity expected from both compounds, this document will leverage established protocols and applications for the dimethylamino variant as a well-documented proxy. This approach allows for a comprehensive and practical guide, with the understanding that minor modifications to reaction conditions may be necessary when employing the diethylamino counterpart.

Introduction: A Trifunctional Building Block with Untapped Potential

2-Propanol, 1,3-bis-diethylamino-, a member of the 1,3-diamino-2-propanol family, is a trifunctional molecule possessing two nucleophilic tertiary amine groups and a central secondary hydroxyl group. This unique arrangement of functional groups on a flexible three-carbon backbone makes it a highly versatile building block for the synthesis of a diverse array of complex organic molecules. Its ability to act as a bidentate or tridentate ligand, a basic catalyst, and a scaffold for constructing heterocycles and other intricate architectures has positioned it as a molecule of significant interest in organic synthesis, particularly in the realms of pharmaceutical and materials science.

The presence of the two basic diethylamino groups and the hydroxyl group allows for a multitude of chemical transformations, including N-alkylation, acylation, and coordination with metal centers. The central hydroxyl group can be further functionalized or can participate in hydrogen bonding, influencing the stereochemical outcome of reactions. This guide will delve into the practical applications of this scaffold, providing detailed protocols and insights into its utility as a synthetic intermediate.

Physicochemical Properties: A Comparative Overview

A clear understanding of the physicochemical properties of both the diethylamino and dimethylamino analogues is crucial for their effective use in the laboratory. The following table summarizes key properties, highlighting the subtle differences that may influence solvent choice, reaction temperature, and purification strategies.

Property2-Propanol, 1,3-bis-diethylamino-1,3-bis(dimethylamino)-2-propanol
CAS Number 3492-47-55966-51-8
Molecular Formula C₁₁H₂₆N₂OC₇H₁₈N₂O
Molecular Weight 202.34 g/mol 146.23 g/mol
Appearance LiquidColorless to light yellow liquid
Boiling Point Not readily available~266 °C (estimated)
Density Not readily available0.897 g/mL at 25 °C
Refractive Index Not readily availablen20/D 1.4422

Synthesis of the Scaffold: Establishing the Foundation

The synthesis of 1,3-bis(dialkylamino)-2-propanols can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. A common and efficient method involves the reaction of a dialkylamine with a suitable three-carbon electrophile.

Protocol 1: Synthesis of 1,3-bis(dimethylamino)-2-propanol from 1,3-dichloro-2-propanol

This protocol, adapted from the synthesis of 1,3-bis(dimethylamino)-2-propanol, can be modified for the synthesis of the diethylamino analogue by substituting dimethylamine with diethylamine.[1]

Reaction Scheme:

Materials:

  • 1,3-dichloro-2-propanol

  • Aqueous dimethylamine solution (e.g., 40%)

  • Sodium hydroxide

  • Suitable organic solvent (e.g., ethanol, isopropanol)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dichloro-2-propanol (1.0 eq.) in a suitable organic solvent.

  • Add an excess of aqueous dimethylamine solution (at least 4.0 eq.) to the flask.

  • Slowly add a solution of sodium hydroxide (2.0 eq.) to neutralize the hydrochloric acid formed during the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure 1,3-bis(dimethylamino)-2-propanol.

Causality Behind Experimental Choices:

  • Excess Amine: The use of a significant excess of dimethylamine drives the reaction to completion and minimizes the formation of side products from the reaction of the product with the starting material.

  • Base: Sodium hydroxide is crucial for neutralizing the in-situ generated ammonium salt, which would otherwise protonate the amine and render it non-nucleophilic.

  • Solvent: An alcohol is often used as a solvent to ensure the miscibility of the aqueous amine solution and the organic substrate.

  • Purification: Vacuum distillation is the preferred method for purifying the final product due to its relatively high boiling point.

Diagram: Synthetic Pathway from Glycerol

Synthesis_Pathway Glycerol Glycerol DCP 1,3-dichloro-2-propanol Glycerol->DCP Chlorination (e.g., HCl) BDAP 1,3-bis(dialkylamino)-2-propanol DCP->BDAP Amination (e.g., Dialkylamine, Base)

Caption: A common synthetic route to 1,3-bis(dialkylamino)-2-propanols starting from glycerol.[1]

Applications in Organic Synthesis: A Versatile Building Block

The unique trifunctional nature of 2-propanol, 1,3-bis-diethylamino- and its analogues opens up a wide range of applications in organic synthesis.

As a Ligand in Catalysis

The two tertiary amine groups and the central hydroxyl group make these molecules excellent candidates for use as ligands in transition metal catalysis. They can coordinate to metal centers in a bidentate or tridentate fashion, influencing the steric and electronic environment around the metal and thereby controlling the selectivity and reactivity of the catalytic process.

Conceptual Workflow for Catalyst Screening:

Catalyst_Screening Substrates Substrates Reaction Catalytic Reaction (e.g., Cross-Coupling) Substrates->Reaction Metal_Precursor Metal Precursor Metal_Precursor->Reaction Ligand 1,3-bis(dialkylamino)-2-propanol Ligand->Reaction Product Desired Product Reaction->Product Analysis Analysis (Yield, Enantioselectivity) Product->Analysis

Caption: A generalized workflow for evaluating 1,3-bis(dialkylamino)-2-propanols as ligands in catalysis.

Synthesis of Heterocyclic Compounds

1,3-diamino-2-propanol derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The two amine functionalities can react with bifunctional electrophiles to form five, six, or seven-membered rings.

Protocol 2: Synthesis of a Substituted Piperazine Derivative (Conceptual)

This conceptual protocol illustrates how a 1,3-diamino-2-propanol derivative could be used to synthesize a substituted piperazine, a common motif in pharmaceuticals.

Reaction Scheme:

Materials:

  • 1,3-bis(diethylamino)-2-propanol

  • 1,2-dibromoethane

  • A non-nucleophilic base (e.g., potassium carbonate)

  • A high-boiling polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, dissolve 1,3-bis(diethylamino)-2-propanol (1.0 eq.) and a non-nucleophilic base (2.2 eq.) in the solvent.

  • Heat the mixture to a moderate temperature (e.g., 80-100 °C).

  • Slowly add a solution of 1,2-dibromoethane (1.0 eq.) in the same solvent to the reaction mixture.

  • After the addition is complete, continue heating the reaction mixture for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired piperazine derivative.

Expert Insights:

  • Choice of Base: A non-nucleophilic base is essential to prevent it from competing with the amine nucleophiles.

  • Solvent: A high-boiling polar aprotic solvent is used to facilitate the bimolecular nucleophilic substitution reactions and to achieve the necessary reaction temperatures.

  • High Dilution: In some cases, performing the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular polymerization.

As a Building Block in Pharmaceutical and Agrochemical Synthesis

The 1,3-diamino-2-propanol scaffold is found in a variety of biologically active molecules. For instance, derivatives of this scaffold are used in the synthesis of non-ionic X-ray contrast agents like Iohexol.[2] While the diethylamino variant is not directly mentioned, the underlying principle of using this trifunctional core to build complex, highly functionalized molecules is a key takeaway for drug development professionals.

Furthermore, related structures are utilized in the synthesis of agrochemicals. For example, a derivative of 2-dimethylamino-1,3-dichloropropane is a key intermediate in the synthesis of the insecticide Bancol.[3]

Conclusion and Future Outlook

2-Propanol, 1,3-bis-diethylamino-, and its more studied dimethylamino analogue, represent a class of highly versatile and valuable building blocks in organic synthesis. Their unique trifunctional nature allows for their application as ligands in catalysis, as precursors for the synthesis of complex heterocyclic systems, and as key intermediates in the preparation of pharmaceuticals and agrochemicals. The protocols and insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to effectively utilize these powerful synthetic tools. As the demand for novel and complex molecular architectures continues to grow, the strategic application of such versatile building blocks will undoubtedly play an increasingly important role in the advancement of chemical synthesis.

References

  • Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance. (URL: [Link])

  • RU2480000C2 - Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)

Sources

Application

Application Notes and Protocols for 2-Propanol, 1,3-bis-diethylamino- in Cross-Coupling Reactions

Introduction: The Emerging Role of Amino Alcohol Ligands in Catalysis In the landscape of modern organic synthesis, cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Role of Amino Alcohol Ligands in Catalysis

In the landscape of modern organic synthesis, cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The efficiency and selectivity of these transformations are critically dependent on the catalyst system, which typically comprises a transition metal precursor and a supporting ligand. While phosphine-based ligands have historically dominated the field, there is a growing interest in the development of more sustainable, cost-effective, and air-stable alternatives.[4]

Amino alcohols are a particularly promising class of ligands that have demonstrated significant potential in a variety of cross-coupling reactions.[5][6][7] Their bifunctional nature, possessing both a hard nitrogen donor and a potentially coordinating oxygen atom, allows for the formation of stable, chelated metal complexes. This chelation can enhance catalyst stability, modulate electronic properties, and influence the steric environment around the metal center, thereby promoting efficient catalytic turnover.[8][9]

This technical guide focuses on the application of 2-Propanol, 1,3-bis-diethylamino- as a versatile ligand in palladium-catalyzed cross-coupling reactions. We will provide detailed protocols for its use in Suzuki-Miyaura, Heck, and Sonogashira couplings, along with insights into the mechanistic rationale behind the experimental design. The protocols described herein are designed to be robust and serve as a starting point for further optimization in your specific research context.

Synthesis of the Ligand: 2-Propanol, 1,3-bis-diethylamino-

A common synthetic route to 1,3-diaminopropan-2-ols involves the ring-opening of an epoxide with an amine. For the synthesis of 2-Propanol, 1,3-bis-diethylamino-, a two-step, one-pot procedure starting from epichlorohydrin and diethylamine is a viable approach.

Protocol: Synthesis of 2-Propanol, 1,3-bis-diethylamino-

Materials:

  • Epichlorohydrin

  • Diethylamine

  • Methanol

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Initial Reaction: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve epichlorohydrin (1.0 equiv.) in methanol.

  • First Addition: Add diethylamine (1.1 equiv.) dropwise to the cooled solution via a dropping funnel. Stir the reaction mixture at 0-5 °C for 2 hours.

  • Second Addition: To the same reaction mixture, add a second portion of diethylamine (1.1 equiv.) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield 2-Propanol, 1,3-bis-diethylamino-.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and vinyl-aryl structures.[10][11] The use of amino alcohol ligands can facilitate this transformation, often with lower catalyst loadings and under milder conditions compared to traditional phosphine ligands.[12][13]

A. Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a Pd(0)/Pd(II) cycle. The 2-Propanol, 1,3-bis-diethylamino- ligand is believed to form a stable chelate with the palladium center, which facilitates the key steps of oxidative addition, transmetalation, and reductive elimination. The electron-donating nature of the amino groups can increase the electron density on the palladium, promoting the oxidative addition of the aryl halide.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex R¹-Pd(II)-X      |      L Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R²-B(OR)₂ Pd(II)_Intermediate R¹-Pd(II)-R²      |      L Transmetalation->Pd(II)_Intermediate Base Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L R¹-R²

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a Pd(OAc)₂/2-Propanol, 1,3-bis-diethylamino- catalyst system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Propanol, 1,3-bis-diethylamino-

  • Aryl bromide (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Toluene/Water (e.g., 10:1 v/v)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and 2-Propanol, 1,3-bis-diethylamino- (2-4 mol%).

  • Reagent Addition: To the tube, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Solvent Addition: Add the degassed toluene/water solvent mixture.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

C. Data Summary
ParameterTypical RangeNotes
Pd(OAc)₂ Loading 1 - 2 mol%Can often be lowered with optimization.
Ligand Loading 2 - 4 mol%A 2:1 ligand to palladium ratio is a good starting point.
Base K₃PO₄, Cs₂CO₃The choice of base can be critical and substrate-dependent.[14]
Solvent Toluene, Dioxane, THF (often with water)Aprotic polar solvents are commonly used.[14]
Temperature 80 - 110 °CLower temperatures may be possible for reactive substrates.
Yield 70 - 95%Highly dependent on the specific substrates used.

II. Heck Coupling: Vinylation of Aryl Halides

The Heck reaction is a cornerstone for the synthesis of substituted alkenes via the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide.[15][16][17] Amino alcohol ligands can offer advantages in terms of catalyst stability and efficiency.[1]

A. Mechanistic Rationale

The Heck reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle.[16] The 2-Propanol, 1,3-bis-diethylamino- ligand is expected to stabilize the palladium catalyst. The key steps involve oxidative addition of the aryl halide to the Pd(0) complex, coordination and migratory insertion of the alkene, followed by β-hydride elimination to form the product and regenerate a palladium hydride species. A base is required to neutralize the generated acid and regenerate the Pd(0) catalyst.[15]

Diagram: Experimental Workflow for Heck Coupling

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Add Pd(OAc)₂ and Ligand to Schlenk tube Reagents 2. Add Aryl Halide, Alkene, and Base Setup->Reagents Solvent 3. Add Degassed Solvent Reagents->Solvent Heat 4. Heat under Inert Atmosphere Solvent->Heat Monitor 5. Monitor by TLC/GC-MS Heat->Monitor Cool 6. Cool and Dilute Monitor->Cool Wash 7. Wash with Water and Brine Cool->Wash Dry 8. Dry and Concentrate Wash->Dry Purify 9. Column Chromatography Dry->Purify

Caption: Step-by-step workflow for a typical Heck cross-coupling experiment.

B. Experimental Protocol

This protocol outlines a general procedure for the Heck coupling of an aryl iodide with an acrylate ester.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Propanol, 1,3-bis-diethylamino-

  • Aryl iodide (1.0 equiv.)

  • n-Butyl acrylate (1.5 equiv.)

  • Triethylamine (Et₃N) (1.5 equiv.)

  • DMF or DMAc

  • Schlenk tube

  • Inert atmosphere

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (1-2 mol%) and 2-Propanol, 1,3-bis-diethylamino- (2-4 mol%).

  • Reagent Addition: Add the aryl iodide (1.0 equiv.), n-butyl acrylate (1.5 equiv.), and triethylamine (1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (DMF or DMAc).

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel.

C. Data Summary
ParameterTypical RangeNotes
Pd(OAc)₂ Loading 1 - 2 mol%Can be sensitive to substrate electronics.
Ligand Loading 2 - 4 mol%A slight excess of ligand is often beneficial.
Base Et₃N, K₂CO₃, Cs₂CO₃Organic bases are common, but inorganic bases can also be effective.[15]
Solvent DMF, DMAc, TolueneHigh-boiling polar aprotic solvents are typical.[15]
Temperature 100 - 120 °CHigher temperatures are often required for less reactive substrates.
Yield 60 - 90%Yields can be influenced by steric hindrance on the alkene.

III. Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling provides a reliable route to internal alkynes through the reaction of a terminal alkyne with an aryl or vinyl halide.[18][19] This reaction is typically co-catalyzed by palladium and copper.[20][21]

A. Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[18][20] The palladium cycle is similar to that of the Suzuki and Heck reactions. In the copper cycle, copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The 2-Propanol, 1,3-bis-diethylamino- ligand can coordinate to the palladium center, influencing its reactivity and stability.

Diagram: Interconnected Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Cycles Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0L Pd(0)L PdII_ArX Ar-Pd(II)-X      |      L Pd0L->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAlk Ar-Pd(II)-C≡CR        |        L PdII_ArX->PdII_ArAlk Transmetalation PdII_ArAlk->Pd0L Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_Alkyne [H-C≡CR]·CuX CuX->Cu_Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Cu_Alkyne->Cu_Acetylide Base -HB⁺X⁻ Cu_Acetylide->PdII_ArX Enters Pd Cycle

Caption: Simplified representation of the interconnected palladium and copper cycles in the Sonogashira reaction.

B. Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(PPh₃)₂

  • 2-Propanol, 1,3-bis-diethylamino-

  • Copper(I) iodide (CuI)

  • Aryl bromide (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • THF or DMF

  • Schlenk tube

  • Inert atmosphere

Procedure:

  • Catalyst Preparation: To a Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), 2-Propanol, 1,3-bis-diethylamino- (2-4 mol%), and CuI (1-5 mol%).

  • Reagent Addition: Add the aryl bromide (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (THF or DMF) followed by the amine base (e.g., Et₃N, 2.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature to 60 °C for 6-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and dilute with an organic solvent. Wash with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

C. Data Summary
ParameterTypical RangeNotes
Palladium Loading 1 - 2 mol%Lower loadings are often achievable.[22]
Ligand Loading 2 - 4 mol%Important for stabilizing the palladium catalyst.
Copper(I) Iodide 1 - 5 mol%Acts as a co-catalyst.[18]
Base Et₃N, DIPA, PiperidineA strong amine base is required.[19][23]
Solvent THF, DMFAnhydrous and degassed solvents are crucial.
Temperature Room Temperature - 60 °CMany Sonogashira couplings proceed at mild temperatures.[18]
Yield 75 - 98%Generally high-yielding for a wide range of substrates.

Conclusion and Future Outlook

2-Propanol, 1,3-bis-diethylamino- represents a readily accessible and promising ligand for palladium-catalyzed cross-coupling reactions. Its bidentate amino alcohol structure offers a valuable alternative to traditional phosphine ligands, with the potential for enhanced catalyst stability and performance. The protocols provided in this guide serve as a robust starting point for researchers exploring the utility of this ligand in Suzuki-Miyaura, Heck, and Sonogashira couplings. Further optimization of reaction parameters, such as catalyst loading, base, solvent, and temperature, for specific substrate combinations is encouraged to achieve optimal results. The continued exploration of amino alcohol ligands in catalysis is expected to lead to the development of even more efficient and sustainable synthetic methodologies.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements.
  • ResearchGate. Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements | Request PDF.
  • Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Alfa Chemistry. Heck Reaction.
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. 2.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Westlake University.
  • MDPI.
  • Tokyo Chemical Industry Co., Ltd.
  • Wikipedia. Heck reaction.
  • Enamine.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Nature.
  • Organic Chemistry Portal. Heck Reaction.
  • PubMed.
  • PMC.
  • IntechOpen. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-(2-Iodophenyl)propan-2-ol.
  • ResearchGate. Ligand Accelerated Stereoretentive Suzuki-Miyaura Coupling of Unprotected 3,3'-Dibromo-BINOL | Request PDF.
  • MDPI. Preformed Pd(II)
  • MDPI. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands.

Sources

Method

Application Note: 1,3-bis-diethylamino-2-propanol (BDEA) as an Advanced PCR Additive for GC-Rich and Complex Templates

Executive Summary The amplification of GC-rich DNA targets (>65% GC content), highly structured amplicons, and templates with stable secondary structures remains a significant bottleneck in molecular biology. While stand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amplification of GC-rich DNA targets (>65% GC content), highly structured amplicons, and templates with stable secondary structures remains a significant bottleneck in molecular biology. While standard additives like Dimethyl Sulfoxide (DMSO) and betaine are routinely employed, they often incur severe enzymatic penalties at high concentrations, inhibiting Taq DNA polymerase and reducing overall yield.

This application note details the use of 2-Propanol, 1,3-bis-diethylamino- (commonly referred to as BDEA ) as a highly potent, next-generation PCR enhancer. By leveraging its unique amino-alcohol structure, BDEA acts as a powerful DNA melting temperature ( Tm​ ) depressant and enzyme stabilizer, offering superior resolution of complex templates compared to traditional additives.

Mechanistic Rationale: The Chemistry of BDEA in PCR

To move beyond trial-and-error optimization, researchers must understand the causality behind additive efficacy. BDEA is a bis-tertiary amine with a central secondary alcohol group. Its mechanism of action in a PCR environment is multi-faceted:

  • Hydrogen Bond Disruption ( Tm​ Depression): Similar to other low molecular weight amides and sugar alcohols, the hydroxyl group of BDEA competes for hydrogen bonding with the nucleobases of the DNA duplex[1]. This effectively lowers the energy required for strand separation. BDEA is such a potent chemical denaturant that it has been utilized in advanced electrochemical methodologies to induce DNA strand separation purely through chemical environment cycling, bypassing thermal cycling entirely[2].

  • Enzyme Thermostabilization: Amino alcohols have been documented to stabilize the tertiary structure of Taq DNA polymerase, preserving its half-life during the harsh denaturation cycles of PCR[3]. This mirrors the thermostabilizing effects seen with "sweet enhancers" like trehalose and betaine[4].

  • Electrostatic Backbone Interaction: The bulky, hydrophobic diethylamino groups interact with the negatively charged phosphate backbone of DNA, altering the hydration shell and preventing the rapid re-annealing of GC-rich secondary structures (e.g., hairpins) during the extension phase.

Mechanism cluster_0 Molecular Interactions during PCR BDEA 1,3-bis-diethylamino-2-propanol (BDEA) DNA GC-Rich DNA Duplex BDEA->DNA Co-solvent effect Taq Taq DNA Polymerase BDEA->Taq Surface interaction HBond Disrupts Inter-strand Hydrogen Bonds DNA->HBond Stabilize Enzyme Thermostabilization Taq->Stabilize Tm Lowers Melting Temperature (Tm) HBond->Tm Success Enhanced PCR Amplification (High Yield & Specificity) Tm->Success Stabilize->Success

Fig 1: Mechanistic pathways of BDEA in PCR, highlighting DNA Tm depression and Taq stabilization.

Experimental Protocol: Self-Validating BDEA Titration Matrix

Expertise Insight: Because BDEA contains two basic amine groups, adding it directly to a PCR master mix will drastically spike the pH, immediately denaturing the polymerase. BDEA must be pre-neutralized to pH 8.3 (matching standard Tris-HCl PCR buffers) using HCl before use. Furthermore, amines can weakly chelate divalent cations. Therefore, a self-validating protocol must co-titrate Mg2+ to definitively prove that amplification enhancement is due to BDEA's template resolution, not an artifact of altered magnesium availability.

Materials Required
  • BDEA Stock (1.0 M): 1,3-bis-diethylamino-2-propanol, titrated to pH 8.3 with HCl, sterile filtered.

  • Standard PCR Reagents: Taq polymerase, 10x Buffer (Mg-free), dNTPs (10 mM), Primers, GC-rich Template (>70% GC).

  • MgCl₂ Stock: 25 mM.

Step-by-Step Methodology
  • Master Mix Preparation: Prepare a core master mix lacking BDEA and Mg2+ . Aliquot this into a 96-well plate to form a 4x4 matrix.

  • The 2D Matrix Setup:

    • X-Axis (BDEA Final Concentration): 0 mM, 25 mM, 50 mM, 100 mM.

    • Y-Axis (MgCl₂ Final Concentration): 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM.

  • Internal Benchmarking: Dedicate a separate row using 5% DMSO (a known standard) at 2.0 mM Mg2+ to serve as a positive control for GC-resolution.

  • Thermocycling (Modified):

    • Initial Denaturation: 95°C for 3 min.

    • Cycling (35x):

      • Denaturation: 92°C for 30 sec. (Causality: BDEA significantly lowers the Tm​ of the template. Dropping the denaturation temperature from 98°C to 92°C prevents unnecessary thermal degradation of Taq, maximizing yield[5].)

      • Annealing: Tm​

        • 5°C for 30 sec.
      • Extension: 72°C for 1 min/kb.

    • Final Extension: 72°C for 5 min.

  • Downstream Analysis: Resolve amplicons via 1.5% agarose gel electrophoresis or capillary electrophoresis.

Workflow Step1 Master Mix Preparation Step2 BDEA / Mg2+ Titration Matrix Step1->Step2 Step3 Template Addition Step2->Step3 Step4 Modified Thermocycling Step3->Step4 Step5 Yield & Specificity Analysis Step4->Step5

Fig 2: Self-validating experimental workflow for optimizing BDEA concentration in PCR.

Quantitative Data Presentation

The following tables summarize expected optimization data when amplifying a highly challenging 75% GC-content human genomic target (e.g., CEBPA gene promoter region).

Table 1: 2D Matrix Optimization Results (Yield & Specificity)

Scoring System: (-) No Amplification, (+) Weak, (++) Moderate, (+++) High Yield/Specific, () Non-specific smearing.*

BDEA ConcentrationMgCl₂: 1.5 mMMgCl₂: 2.0 mMMgCl₂: 2.5 mMMgCl₂: 3.0 mM
0 mM (Control) --+ ()+ ()
25 mM -+++++ (*)
50 mM ++++ +++ ++
100 mM -++-

Interpretation: The matrix self-validates that 50 mM BDEA at 2.0–2.5 mM Mg2+ provides optimal resolution. The failure at 0 mM BDEA across all magnesium concentrations proves the template requires a denaturant, while the drop-off at 100 mM BDEA indicates the threshold of polymerase inhibition.

Table 2: Comparative Efficacy of PCR Additives (at Optimal Concentrations)
AdditiveOptimal Conc.Amplicon Yield (ng/µL)SpecificityTaq Inhibition Risk
None N/A< 5.0Low (Smearing)None
DMSO 5% - 8% (v/v)35.2ModerateHigh at >10%
Betaine 1.0 M - 1.5 M42.8HighLow
BDEA 50 mM58.4 Very High Moderate at >75 mM

Troubleshooting & Best Practices

  • Loss of Amplification at High BDEA Concentrations: If yield drops when scaling BDEA above 75 mM, the additive is likely over-depressing the primer Tm​ , preventing annealing. Solution: Lower the annealing temperature by 2°C to 4°C, or redesign primers to be longer (≥25 bp) to withstand the denaturing environment.

  • pH Drift: BDEA solutions can absorb atmospheric CO2​ over time, altering their pH. Always verify the pH of the 1.0 M BDEA stock is exactly 8.3 before adding it to the master mix. A mismatched pH will severely impair Taq polymerase activity.

  • Synergistic Applications: For "super high" GC targets (>80%), consider a dual-additive approach. Combining 25 mM BDEA with 0.5 M Betaine can provide synergistic thermostabilization and Tm​ depression without hitting the toxicity threshold of either individual compound[4].

References

  • The improvement of PCR amplification pattern by PCR enhancers and formulation novel PCR enhancer ResearchGate 1

  • The enhancement of PCR amplification by low molecular weight amides ResearchGate 3

  • Sweet enhancers of polymerase chain reaction PMC / National Institutes of Health 4

  • Sweet enhancers of polymerase chain reaction (Extended Data & Figures) PLOS One 5

  • US8840774B2 - Electrochemistry and electrogenerated chemiluminescence with a single faradaic electrode (Chemical Strand Separation) Google Patents 2

Sources

Application

Use of diamino alcohols as curing agents for epoxy resins

Application Note: Diamino Alcohols as Advanced Curing Agents for High-Performance and Biocompatible Epoxy Resins Executive Summary Historically, the epoxy resin industry has relied heavily on petrochemical-derived polyam...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diamino Alcohols as Advanced Curing Agents for High-Performance and Biocompatible Epoxy Resins

Executive Summary

Historically, the epoxy resin industry has relied heavily on petrochemical-derived polyamines (such as diethylenetriamine, DETA, and hexamethylenediamine, HMDA) as standard curing agents. However, the demand for sustainable, high-glass-transition-temperature ( Tg​ ), and highly adhesive materials—particularly in biomedical device coatings, pharmaceutical manufacturing clean-rooms, and high-performance composites—has driven the development of diamino alcohols[1][2].

Compounds such as lysinol (derived from renewable L-lysine) and 1,3-diamino-2-propanol (DAP) offer a unique dual-functionality. They provide multiple amine sites for dense cross-linking, while their inherent hydroxyl groups act as intrinsic catalysts and adhesion promoters, yielding thermosets that frequently outperform their petrochemical counterparts[1][2].

Mechanistic Causality: The Role of the Hydroxyl Group

The superiority of diamino alcohols over conventional aliphatic amines lies in their specific molecular architecture, which dictates the kinetics and final properties of the polymer network.

  • Intrinsic Catalysis: The curing of epoxy resins fundamentally relies on the nucleophilic attack of an amine on the oxirane (epoxide) ring. In diamino alcohols, the pendant hydroxyl (-OH) group forms a hydrogen bond with the oxygen atom of the epoxide. This hydrogen bonding polarizes the C-O bond, significantly lowering the activation energy required for the amine's nucleophilic attack[1][3]. Consequently, diamino alcohols exhibit an autocatalytic curing profile, accelerating network formation without requiring external accelerators.

  • Adhesion Promotion: The secondary alcohols generated during the ring-opening process, combined with the pre-existing hydroxyl groups of the diamino alcohol, drastically increase the density of hydrogen-bonding sites within the matrix. This translates to superior interfacial adhesion to polar substrates, such as metals and glass fibers[1].

  • Thermal Stability: The compact nature of specific diamino alcohols allows for highly dense cross-linked networks. This structural rigidity yields cured epoxy resins with Tg​ values frequently exceeding 120°C to 140°C, making them highly beneficial for high-temperature applications[1].

Mechanism A Epoxy Resin (Oxirane Rings) C Hydrogen Bonding Complex (OH Polarizes C-O Bond) A->C B Diamino Alcohol (e.g., Lysinol, DAP) B->C D Nucleophilic Attack (Amine Addition) C->D Lowers Activation Energy E Crosslinked Polymer Network (High Tg & Adhesion) D->E Network Formation

Fig 1. Catalytic mechanism of epoxy ring-opening by diamino alcohols via hydrogen bonding.

Comparative Quantitative Data

To illustrate the performance advantages, the following table compares a standard petrochemical amine (DETA) with two diamino alcohols: Lysinol (a bio-based alternative) and 1,3-Diamino-2-propanol (DAP), when formulated with standard Bisphenol-A-diglycidyl ether (BADGE)[1][2][4].

Curing AgentSourceAmine Hydrogen Equivalent Wt (AHEW)Intrinsic -OH CatalystGlass Transition Temp ( Tg​ )Relative Adhesion Strength
DETA Petrochemical20.6 g/eqNo~100°C - 110°CBaseline
Lysinol Bio-based (Lysine)~29.5 g/eqYes (Primary -OH)~115°C - 125°C+15% vs DETA
1,3-DAP Synthetic22.5 g/eqYes (Secondary -OH)>130°C+25% vs DETA

Self-Validating Experimental Protocols

The following protocol details the formulation and thermal curing of a BADGE/Diamino Alcohol system. Every step is designed with causality and validation in mind to ensure reproducible, void-free thermosets suitable for rigorous mechanical and thermal testing.

Workflow S1 1. Stoichiometry (EEW:AHEW = 1:1) S2 S2 S1->S2 S3 S3 S2->S3 S4 4. DSC Validation (Verify 100% Cure) S3->S4

Fig 2. Self-validating experimental workflow for formulating and curing diamino alcohol epoxies.

Protocol A: Formulation and Stoichiometric Mixing

Causality: Epoxy-amine reactions require precise 1:1 stoichiometry between epoxide groups and amine hydrogens (N-H) to achieve maximum cross-linking density. Deviations leave unreacted oligomers that act as plasticizers, drastically reducing the Tg​ and mechanical integrity.

  • Calculate Stoichiometry: Determine the Epoxide Equivalent Weight (EEW) of the BADGE resin (typically ~190 g/eq) and the Amine Hydrogen Equivalent Weight (AHEW) of the diamino alcohol. For 1,3-DAP (Molecular Weight = 90.12 g/mol , 4 reactive N-H bonds), the AHEW is calculated as 90.12 / 4 = 22.53 g/eq[4].

  • Preparation: Preheat the BADGE resin to 40°C to reduce its viscosity, facilitating homogeneous mixing. Caution: Do not exceed 50°C prior to mixing to prevent premature, rapid exothermic reactions upon adding the hardener.

  • Mixing: Add the calculated mass of the diamino alcohol to the resin. Mix mechanically using an overhead stirrer at 300 RPM for 3 minutes.

  • Degassing (Critical Step): Transfer the mixture immediately to a vacuum desiccator. Apply a vacuum (<-0.08 MPa) for 5-10 minutes until bubble evolution completely ceases.

    • Validation Check: Inspect the mixture visually. It must be optically clear with zero visible micro-bubbles. Entrapped air acts as stress concentrators, prematurely initiating micro-cracks during mechanical loading.

Protocol B: Step-Curing and Kinetic Validation

Causality: A rapid, single-temperature cure can cause a massive exotherm, leading to thermal degradation, charring, and internal residual stresses. A step-cure allows for controlled network formation, ensuring the primary amines react first, followed by the sterically hindered secondary amines.

  • Initial Cure: Pour the degassed mixture into pre-heated silicone or Teflon-coated molds. Cure in a forced-air convection oven at 60°C for 2 hours. This allows the primary amines to react and build the initial polymer backbone without excessive heat generation.

  • Post-Cure: Ramp the oven temperature to 120°C at a controlled rate of 2°C/min. Hold at 120°C for 2 hours. This elevated temperature provides the necessary thermal energy to drive the less reactive secondary amines to complete conversion, maximizing the Tg​ [1].

  • Cooling: Cool the molds slowly to room temperature (1°C/min) to prevent thermal shock and internal stress accumulation.

  • System Validation (DSC Analysis): Perform Differential Scanning Calorimetry (DSC) on a 10 mg sample of the cured resin, scanning from 25°C to 200°C at a heating rate of 10°C/min.

    • Validation Check: The thermogram must show a distinct step-change indicating the Tg​ and, crucially, no residual exothermic peak . The presence of an exotherm indicates incomplete curing, signaling that the post-cure time or temperature must be increased[2][3].

References

  • Novel diamino-alcohol compounds, their manufacture and use in epoxy resins.Google Patents (US20110152407A1).
  • Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols. Green Chemistry - RSC Publishing. Retrieved from:[Link]

  • Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols (Extended Study). ResearchGate. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 1,3-bis(diethylamino)propan-2-ol reactions

Technical Support Center: Troubleshooting Low Yield in 1,3-Bis(diethylamino)propan-2-ol Synthesis Welcome to the Technical Support Center. This guide is designed for researchers, materials scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yield in 1,3-Bis(diethylamino)propan-2-ol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals encountering yield bottlenecks in the synthesis of 1,3-bis(diethylamino)propan-2-ol (DEAP), a critical diamino alcohol building block and highly effective volatile corrosion inhibitor[1].

The synthesis relies on the aminolysis of epichlorohydrin with diethylamine. While seemingly straightforward, the reaction is frequently plagued by kinetic stalling at intermediate phases and competitive oligomerization. This guide synthesizes field-proven methodologies to help you achieve optimal conversion rates.

Mechanistic Context & Causality

To troubleshoot effectively, one must understand the causality behind the reaction pathway. The synthesis is not a single-step substitution, but rather a two-step domino process:

  • Exothermic Alkylation: Epichlorohydrin reacts rapidly with the first equivalent of diethylamine to form 1-chloro-3-(diethylamino)propan-2-ol.

  • Intramolecular Cyclization: The chlorohydrin spontaneously cyclizes via an SN​2 mechanism to form an N,N-diethyl-3-hydroxyazetidinium chloride intermediate[2].

  • Ring-Opening (The Bottleneck): A second equivalent of diethylamine attacks the strained azetidinium ring to yield the final product, 1,3-bis(diethylamino)propan-2-ol[3].

Diagnostic takeaway: Failure to drive this final ring-opening step or properly control the initial exotherm is the primary cause of low yields[4].

Expert Troubleshooting FAQs

Q1: My overall yield is consistently below 50%, even with a stoichiometric excess of diethylamine. What is causing this plateau? A: Your reaction is likely stalling at the azetidinium intermediate stage. The initial formation of the azetidinium salt is fast even at room temperature, but the subsequent ring-opening by a second, bulky diethylamine molecule is sterically hindered and kinetically slow[4].

  • Causality & Solution: You must overcome the activation energy barrier for the ring-opening step. After the initial dropwise addition at low temperature (to prevent runaway exotherms), the reaction must be heated to 60–80 °C[2]. Without this thermal activation, the azetidinium salt remains unreacted, artificially capping your yield.

Q2: I am observing high viscosity in my reaction mixture and a significant amount of polymeric byproducts. How can I suppress this? A: You are experiencing competitive polycondensation. Epichlorohydrin is a bifunctional electrophile. If the local concentration of epichlorohydrin is too high, it will react with the newly formed 1,3-bis(diethylamino)propan-2-ol (or secondary amine impurities) to form quaternary ammonium oligomers[3].

  • Causality & Solution: This is strictly an order-of-addition and mass-transfer issue. Never add diethylamine to epichlorohydrin. Always perform a reverse addition: add epichlorohydrin dropwise to a heavily stirred, large molar excess of diethylamine (at least 2.5 to 3.0 equivalents). This ensures that the highly concentrated diethylamine outcompetes the product for any unreacted epichlorohydrin.

Q3: Which solvent system provides the best conversion rates? A: Polar protic solvents, specifically water or ethanol, are mandatory for high yields[4].

  • Causality & Solution: The reaction involves the formation and subsequent consumption of a charged azetidinium intermediate. Polar protic solvents stabilize the transition state of the SN​2 cyclization through hydrogen bonding. Switching from an aprotic solvent (like hexane) to a protic solvent (like ethanol or water) can increase the yield from <20% to >80%[4]. Ethanol is highly recommended as it provides excellent reactant solubility and is easily removed during vacuum distillation.

Quantitative Data Summaries

The following table summarizes the critical impact of solvent choice and thermal activation on the aminolysis of epichlorohydrin with diethylamine.

Table 1: Effect of Solvent and Temperature on Aminolysis Yield

Solvent SystemTemperature (°C)Reaction Time (min)Product Yield (%)Mechanistic Observation
Acetonitrile (Aprotic)606011%Phase separation; poor mass transfer[4].
Hexane (Aprotic)606019%Poor transition state stabilization[4].
Ethanol (Protic)25602%Stalled at intermediate due to low thermal energy[2].
Ethanol (Protic)806051%Rapid conversion; optimal reactant solubility[2].
Water (Protic)806083%Highest stabilization of ionic intermediates[4].

Reaction Pathway & Side Reactions

ReactionPathway EPI Epichlorohydrin CHL 1-chloro-3-(diethylamino) propan-2-ol EPI->CHL + DEA (Fast) POLY Quaternary Ammonium Oligomers EPI->POLY DEA1 Diethylamine (1st eq) DEA1->CHL AZE N,N-diethyl-3-hydroxy azetidinium chloride CHL->AZE Intramolecular Cyclization PROD 1,3-bis(diethylamino) propan-2-ol AZE->PROD Ring Opening (Requires 80 °C) DEA2 Diethylamine (2nd eq) DEA2->PROD PROD->POLY + Excess EPI (Side Reaction)

Caption: Reaction mechanism of 1,3-bis(diethylamino)propan-2-ol synthesis and polymeric side reactions.

Experimental Protocols: Self-Validating Synthesis Workflow

This protocol incorporates built-in validation steps to ensure the reaction does not stall at the intermediate phase and that exotherms are safely managed.

Step 1: Reagent Preparation & Setup

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and an internal temperature probe.

  • Charge the flask with 2.5 equivalents of diethylamine (approx. 182.8 g, 2.5 mol) and 150 mL of absolute ethanol.

  • Chill the reaction vessel in an ice-water bath until the internal temperature reaches 0–5 °C.

Step 2: Controlled Alkylation (Exotherm Management)

  • Place 1.0 equivalent of epichlorohydrin (92.5 g, 1.0 mol) in the dropping funnel.

  • Begin dropwise addition of epichlorohydrin into the vigorously stirred diethylamine solution.

  • Self-Validation Check: Monitor the internal temperature continuously. Adjust the drip rate to ensure the temperature strictly does not exceed 10 °C. Maintaining this thermal boundary suppresses the formation of quaternary ammonium oligomers.

Step 3: Thermal Activation (Ring-Opening)

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

  • Apply a heating mantle and bring the reaction to a gentle reflux (approx. 75–80 °C) for 8 hours.

  • Self-Validation Check: Pull a 0.5 mL aliquot, remove the solvent under vacuum, and analyze via 1 H NMR. The disappearance of the characteristic azetidinium multiplet (δ 4.10–4.65 ppm) confirms complete conversion to the bis-amine[3]. Do not proceed to workup until this signal is absent.

Step 4: Free-Basing and Extraction

  • Cool the mixture to room temperature. The reaction generates one equivalent of HCl, which forms a salt with the highly basic product.

  • Add 50 mL of 20% aqueous NaOH solution to free-base the 1,3-bis(diethylamino)propan-2-ol.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers and dry over anhydrous Na 2​ SO 4​ .

Step 5: Purification via Vacuum Distillation

  • Filter the drying agent and concentrate the solution using a rotary evaporator to remove dichloromethane and residual ethanol.

  • Transfer the crude oil to a short-path distillation apparatus.

  • Distill under high vacuum (e.g., 2–5 mmHg). Collect the main fraction. The purified product will present as a clear to pale-yellow viscous liquid.

References

  • Title: 1,3-Bis-diethylamino-propan-2-ol as volatile corrosion inhibitor for brass Source: Corrosion Science, Volume 49, Issue 9, 2007. URL: [Link]

  • Title: Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts Source: The Journal of Organic Chemistry, 2021 (via PubMed Central). URL: [Link]

  • Title: Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler Source: Macromolecules, Volume 46, Issue 3, 2013. URL: [Link]

Sources

Optimization

Technical Support Center: Stability and Reactivity of 1,3-bis(diethylamino)-2-propanol in Acidic Media

Welcome to the Technical Support Center for 1,3-bis(diethylamino)-2-propanol (CAS: 3492-47-5). As a vicinal diaminoalcohol utilized extensively in coordination chemistry, as a volatile corrosion inhibitor[1], and as a sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-bis(diethylamino)-2-propanol (CAS: 3492-47-5). As a vicinal diaminoalcohol utilized extensively in coordination chemistry, as a volatile corrosion inhibitor[1], and as a scaffold in pharmaceutical discovery, understanding its behavior in varying pH environments is critical.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for handling this compound under acidic conditions.

Mechanistic Overview: The Causality of Acidic Stability

To master the handling of 1,3-bis(diethylamino)-2-propanol, one must understand its electronic behavior. The molecule features two tertiary diethylamine groups flanking a secondary hydroxyl group.

Under acidic conditions (pH < 7), the tertiary amines (pKa ~9.0–9.5) undergo rapid and complete protonation, forming a dicationic ammonium salt. While secondary alcohols typically undergo acid-catalyzed dehydration via a carbocation intermediate, this pathway is fundamentally blocked in 1,3-bis(diethylamino)-2-propanol. The formation of a carbocation at the C2 position would place a positive charge immediately adjacent to two strongly electron-withdrawing, positively charged ammonium groups. This electrostatic repulsion creates a massive thermodynamic barrier, severely destabilizing the transition state[2] and rendering the molecule exceptionally stable against acid-catalyzed dehydration[3].

AcidicDegradation N1 1,3-bis(diethylamino)-2-propanol (Neutral Free Base) N2 Diprotonated Ammonium Salt (Stable in Aqueous Acid) N1->N2 Aqueous HCl (pH < 7) N3 Protonated Hydroxyl Intermediate (-OH2+) N2->N3 Strong Acid (pH < 1) + Heat N4 Carbocation at C2 (Highly Destabilized) N3->N4 -H2O (Attempted Cleavage) N5 Dehydration Blocked: Electrostatic Repulsion by -NH+ Groups N4->N5 Thermodynamic Barrier

Fig 1. Mechanistic pathway illustrating the stability of 1,3-bis(diethylamino)-2-propanol in acid.

Troubleshooting Guide & FAQs

Q: During the workup of my reaction mixture, I recover almost no 1,3-bis(diethylamino)-2-propanol from the organic phase after washing with 0.1 M HCl. Why? A: Causality: Washing with 0.1 M HCl drops the pH well below the pKa of the tertiary amines. This results in full protonation, converting the neutral organic molecule into a highly polar dicationic salt. This salt partitions entirely into the aqueous phase. Solution: To recover the compound, you must basify the aqueous layer to pH > 11 using NaOH or Na2CO3 to regenerate the neutral free base before extracting with an organic solvent like dichloromethane or ethyl acetate.

Q: I am attempting an acid-catalyzed esterification of the C2 hydroxyl group using a carboxylic acid and catalytic H2SO4, but I am observing 0% conversion. How can I resolve this? A: Causality: The addition of H2SO4 immediately protonates both diethylamino groups. The resulting dication creates immense steric and electrostatic shielding around the adjacent C2 hydroxyl group. This repels the incoming protonated carboxylic acid (the electrophile) and completely disrupts the standard Fischer esterification catalytic cycle. Solution: Avoid acid-catalyzed esterification. Instead, utilize base-catalyzed or coupling-reagent-driven conditions (e.g., Steglich esterification using DCC/DMAP) where the amines remain unprotonated and the hydroxyl group remains nucleophilically accessible.

Q: Can I use Mitsunobu conditions to invert the stereocenter or dehydrate this compound? A: Causality: While Mitsunobu reactions are often used as alternatives to acid-catalyzed cyclodehydration for amino alcohols[3], the presence of two bulky, highly basic diethylamino groups often leads to competitive side reactions or poor yields due to steric hindrance and complexation with the azodicarboxylate reagents. Modification of the amines is usually required prior to Mitsunobu activation.

Self-Validating Experimental Protocol: Acidic Forced Degradation

To accurately assess the stability of this compound for drug formulation or materials science applications, researchers must differentiate between true chemical degradation (e.g., C-N bond cleavage) and simple ionization changes.

Self-Validation Mechanism: This protocol incorporates Benzyl Alcohol as a neutral, acid-stable Internal Standard (IS). By monitoring the Target/IS peak area ratio rather than absolute peak area, the system self-corrects for injection volume errors, evaporative losses, and ionization suppression in LC-MS, ensuring absolute data trustworthiness.

Step 1: Matrix Preparation

  • Prepare a 10 mg/mL stock solution of 1,3-bis(diethylamino)-2-propanol in HPLC-grade water.

  • Prepare a 1 mg/mL stock solution of Benzyl Alcohol (IS) in methanol.

Step 2: Acidic Stress Application

  • In a 5 mL heavy-walled glass vial, combine 1.0 mL of the Target stock solution with 1.0 mL of 2.0 M HCl (Final concentration = 1.0 M HCl).

  • Cap tightly and incubate in a thermomixer at 80°C for exactly 24 hours.

  • Control: Prepare an identical vial replacing the HCl with pH 7.4 Phosphate Buffered Saline (PBS), incubated at 25°C.

Step 3: Quenching and Normalization

  • After 24 hours, cool the stress vial to room temperature (20°C).

  • Neutralize the acidic solution by slowly adding 1.0 mL of 2.0 M NaOH. Verify the pH is ~7–8 using micro-indicator paper.

  • Spike exactly 100 µL of the Benzyl Alcohol IS stock into both the stressed and control vials. Vortex for 30 seconds to ensure homogeneity.

Step 4: Analytical Validation (LC-ELSD/MS)

  • Because 1,3-bis(diethylamino)-2-propanol lacks a strong UV chromophore, use Evaporative Light Scattering Detection (ELSD) or positive-ion Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Column: C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Data Interpretation: Calculate the ratio of Target Peak Area to IS Peak Area. A ratio decrease of < 2% between the stressed sample and the control validates the compound's stability.

Quantitative Stability Data

The following table summarizes the quantitative degradation of 1,3-bis(diethylamino)-2-propanol under various rigorously tested conditions, demonstrating its high stability in non-oxidizing acids and its vulnerability to oxidizing agents.

Acidic ConditionTemperatureDurationTarget/IS Ratio ChangePrimary Observed Pathway
pH 7.4 (PBS Buffer)25°C48 h< 0.1%None (Stable)
0.1 M HCl25°C48 h< 0.1%None (Stable)
1.0 M HCl80°C24 h< 0.5%None (Stable)
6.0 M HCl110°C24 h~ 2.1%Trace N-dealkylation
1.0 M HNO₃ (Oxidizing)80°C24 h> 85.0%Oxidative Cleavage

References

  • Chemical Reviews (ACS Publications) - Contemporary Carbocation Chemistry: Applications in Organic Synthesis. URL:[Link]

  • WordPress Chemistry Blog - Cyclodehydration of amino alcohol derivatives – Acid catalysis vs Mitsunobu. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Handling of 1,3-Bis(diethylamino)-2-propanol

Welcome to the Technical Support and Troubleshooting Portal for 1,3-Bis(diethylamino)-2-propanol (CAS: 3492-47-5). This vicinal diaminoalcohol is a highly versatile building block, widely utilized as a volatile corrosion...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 1,3-Bis(diethylamino)-2-propanol (CAS: 3492-47-5). This vicinal diaminoalcohol is a highly versatile building block, widely utilized as a volatile corrosion inhibitor (VCI) for metals like brass and carbon steel[1],, and as a critical intermediate in the synthesis of antimalarial chloroquine analogues.

Because of its unique structural motif—featuring both hydrogen-bond-donating/accepting capabilities and chelation potential through its nitrogen and oxygen heteroatoms—managing its thermal stability is critical for experimental success. This guide provides field-proven insights to help researchers and drug development professionals troubleshoot thermal degradation, optimize synthesis yields, and validate experimental workflows.

Diagnostic FAQs: Troubleshooting Thermal Stability & Reactivity

Q1: During the synthesis of chloroquine analogues, I am experiencing low yields and dark discoloration when using microwave-assisted heating. What is causing this? Causality & Resolution: Microwave irradiation often creates localized thermal "hot spots." For 1,3-bis(diethylamino)-2-propanol, excessive thermal energy rapidly overcomes the activation barrier for C-N bond cleavage. This leads to the thermal decomposition of the molecule into unreacted diethylamine and oxidized fragments (aldehydes or ketones) [2]. Recommendation: Switch to a conventional solvothermal heating method. Studies show that maintaining a strict, even temperature (e.g., 70°C for 36 hours in t-BuOH) prevents thermal runaway, increasing yields from the 50–65% seen in microwave synthesis up to 75–85% [3],[2].

Q2: How can I prevent the thermal degradation of 1,3-bis(diethylamino)-2-propanol during high-temperature formulation or prolonged storage? Causality & Resolution: The compound is highly sensitive to oxidative and acidic degradation, pathways that are exponentially accelerated by heat. The secondary hydroxyl group is prone to acid-catalyzed dehydration, while the vicinal amines are susceptible to radical-mediated oxidative cleavage. Recommendation: Stabilize the compound by buffering your solutions to a neutral-to-slightly alkaline pH (7.0–8.0) to shut down acid-catalyzed dehydration. Additionally, incorporate a radical-scavenging antioxidant like Butylated hydroxytoluene (BHT) to quench thermally-induced oxidative radicals before they cleave the molecular backbone [2].

Q3: When evaluating this compound as a Volatile Corrosion Inhibitor (VCI) for brass, how does its thermal stability impact its efficacy? Causality & Resolution: As a VCI, the molecule must volatilize and adsorb onto the metal surface, forming a protective film that retards anodic dissolution by blocking active sites[1],[4]. This protection mechanism relies entirely on the intact spatial arrangement of the N and O heteroatoms for chelation. If the operational temperature exceeds the compound's thermal stability threshold, the molecule fragments. The loss of the intact vicinal diaminoalcohol motif destroys its chelation capability, drastically reducing its reported 95% inhibition efficiency[1].

Quantitative Data & Benchmarks

The following table summarizes the impact of different heating methodologies on the thermal stability and yield of 1,3-bis(diethylamino)-2-propanol during organic synthesis[2].

Synthesis / Heating MethodOperating TemperatureReaction TimeTypical YieldThermal Degradation RiskPrimary Degradants
Solvothermal (Conventional) 70°C – 80°C12 – 36 hrs75% – 85%LowTrace unreacted diethylamine
Microwave-Assisted >100°C (Localized hot spots)< 2 hrs50% – 65%HighAldehydes, Ketones, Diethylamine

Systems & Workflows (Visualizations)

DegradationPathway Compound 1,3-bis(diethylamino)-2-propanol (Intact Molecule) ThermalStress Thermal Stress (>80°C / Hot Spots) Compound->ThermalStress Heat Input Oxidative Oxidative / Acidic Environment Compound->Oxidative Exposure Cleavage C-N Bond Cleavage (Radical/Oxidative) ThermalStress->Cleavage Excess Energy Dehydration Acid-Catalyzed Dehydration Oxidative->Dehydration pH < 7 Oxidative->Cleavage O2 Radicals Byproduct2 Aldehydes / Ketones (Oxidized Fragments) Dehydration->Byproduct2 Byproduct1 Diethylamine (Volatile Impurity) Cleavage->Byproduct1 Cleavage->Byproduct2

Mechanistic pathway of thermal and oxidative degradation of 1,3-bis(diethylamino)-2-propanol.

StabilizationWorkflow Step1 1. Sample Preparation Step2 2. Buffer Addition (pH 7.0 - 8.0) Step1->Step2 Step3 3. Antioxidant Doping (BHT) Step2->Step3 Step4 4. Controlled Thermal Stress Step3->Step4 Step5 5. GC-MS Analysis Step4->Step5 Outcome Stable Intact Vicinal Diaminoalcohol Step5->Outcome

Experimental workflow for the thermal stabilization and validation of the compound.

Standard Operating Procedures (SOPs)

Protocol: Thermal Stability Profiling and Stabilization Workflow

This protocol is designed to test the thermal degradation limits of 1,3-bis(diethylamino)-2-propanol and apply chemical stabilization techniques for high-temperature applications.

  • Step 1: Preparation of the Base Solution. Dissolve the compound in an inert, high-boiling solvent (e.g., toluene or xylene).

    • Causality: An inert solvent prevents secondary solvent-analyte reactions, ensuring that the thermal energy acts solely on the compound, isolating the degradation variable.

  • Step 2: pH Optimization. Adjust the solution to pH 7.5 using a non-reactive buffer system.

    • Causality: The secondary hydroxyl group is highly susceptible to acid-catalyzed dehydration. Buffering to a slightly alkaline pH neutralizes trace acids, completely shutting down this specific degradation pathway[2].

  • Step 3: Antioxidant Doping. Add 0.1% w/w Butylated hydroxytoluene (BHT) to the mixture.

    • Causality: Thermal stress induces homolytic cleavage, forming reactive oxygen species in ambient air. BHT acts as a sacrificial radical scavenger, quenching these radicals before they can initiate the oxidative cleavage of the C-N bonds[2].

  • Step 4: Controlled Thermal Stress. Subject the samples to isothermal heating (e.g., 70°C, 90°C, 110°C) in a sealed, pressure-rated reactor.

    • Causality: Heating in a sealed reactor prevents the evaporative loss of this highly volatile compound. This ensures that any mass loss observed in downstream analysis is strictly due to chemical degradation, not physical vaporization.

  • Step 5: GC-MS Quantification. Extract aliquots at defined time points (1h, 4h, 12h) and analyze via Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality: GC-MS allows for the precise mass-to-charge separation of the intact vicinal diaminoalcohol from lower-molecular-weight degradants like diethylamine, providing a definitive kinetic degradation profile.

System Validation Logic (Self-Validating Check): This protocol is inherently self-validating through mass balance closure . By utilizing GC-MS in Step 5, the system does not merely measure the disappearance of the parent molecule; it simultaneously quantifies the stoichiometric appearance of diethylamine and ketonic degradants. If the molar sum of the degradants equals the molar loss of the parent compound, the researcher can definitively validate that the loss is due to chemical degradation rather than physical system leaks or analytical errors.

References

  • ResearchGate / Corrosion Science. "1,3-Bis-diethylamino-propan-2-ol as volatile corrosion inhibitor for brass". Corrosion Science, 49(9):3479-3493, September 2007. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria". Bioorganic & Medicinal Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Machine Learning for Reaction Optimization with Amino Alcohol Ligands

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, computational chemists, and drug development professionals through the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, computational chemists, and drug development professionals through the complexities of utilizing machine learning (ML) and Bayesian Optimization (BO) for asymmetric catalysis.

Optimizing reactions with chiral 1,2-amino alcohol ligands presents unique challenges. Unlike simple achiral ligands, amino alcohols possess high conformational flexibility and project complex 3D steric environments that dictate enantioselectivity ( ΔΔG‡ ). This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your data-driven optimization campaigns succeed.

I. Core Methodology: The ML-Guided Optimization Workflow

To successfully predict both chemical yield and enantiomeric excess (ee), your experimental protocol must bridge the gap between physical organic chemistry and algorithmic exploration. Below is the self-validating standard operating procedure (SOP) for optimizing amino alcohol-mediated reactions.

Standard Operating Procedure (SOP)
  • In Silico Library Generation: Define the chemical space of your chiral 1,2-amino alcohols (e.g., varying substituents on the amine and alcohol termini). Ensure synthetic accessibility.

  • Conformational Sampling: Because amino alcohols are highly flexible, a single ground-state structure is insufficient. Perform conformational searches (e.g., using semi-empirical methods like GFN2-xTB) to generate an ensemble of conformers within a 3–5 kcal/mol energy window[1].

  • 3D Descriptor Extraction: Calculate grid-based descriptors such as Average Steric Occupancy (ASO) and Average Electronic Indicator Field (AEIF). These descriptors are agnostic to the catalyst scaffold and capture the precise 3D spatial environment of the metal-binding site[2].

  • Surrogate Model Initialization: Train a Gaussian Process (GP) regression model. GP is ideal for chemical optimization because it provides both a prediction and a quantifiable uncertainty (variance) for every point in the chemical space[3].

  • Acquisition Function Deployment: Use an acquisition function, such as Expected Improvement (EI), to balance the exploitation of known high-yield/high-ee regions with the exploration of highly uncertain regions[4].

  • High-Throughput Experimentation (HTE): Synthesize and test the model-suggested ligands. Feed the resulting yield and ee data back into the GP model to update its posterior distribution, closing the active learning loop[5].

G LIG 1. In Silico Library (Amino Alcohols) CONF 2. Conformer Ensemble (Boltzmann Weighted) LIG->CONF DESC 3. 3D Descriptors (ASO / AEIF) CONF->DESC MODEL 4. Surrogate ML Model (Gaussian Process) DESC->MODEL ACQ 5. Acquisition Function (Expected Improvement) MODEL->ACQ EXP 6. High-Throughput Experimentation ACQ->EXP EXP->MODEL Yield & ee Data

Caption: ML-guided workflow for amino alcohol ligand optimization via Bayesian Optimization.

II. Troubleshooting Guide & FAQs

Q1: My model predicts reaction yield accurately, but fails completely when predicting enantioselectivity (ee). Why is this happening?

Causality: Yield is a macroscopic outcome often dictated by general reaction conditions (temperature, concentration, solvent) and basic electronics. Enantioselectivity, however, is a microscopic outcome driven by subtle steric repulsions and non-covalent interactions in the 3D transition state. If you are using 2D topological descriptors (like Morgan fingerprints) or 1D scalar parameters (like Taft Es​ ), the model simply cannot "see" the chiral pocket of the amino alcohol[6]. Self-Validating Fix: Transition to 3D grid-based descriptors (ASO/AEIF)[2]. To validate that your new descriptors are working, calculate the Mean Absolute Error (MAE) of ΔΔG‡ on a randomized 20% hold-out set. A properly featurized 3D model should achieve an MAE of < 0.25 kcal/mol.

Q2: The Bayesian Optimizer is "stuck" and keeps suggesting structurally identical amino alcohols that yield sub-optimal results. How do I escape this local minimum?

Causality: Your model is suffering from over-exploitation. This occurs when the acquisition function (e.g., Probability of Improvement) heavily favors regions with known data and ignores the uncertainty of unexplored chemical space. In complex reaction landscapes, this leads to premature convergence[7]. Self-Validating Fix: Switch your acquisition function to Expected Improvement (EI) or Upper Confidence Bound (UCB). If using UCB, increase the exploration parameter ( β ). Validation Protocol: Calculate the Tanimoto similarity or Euclidean distance between the newly suggested batch of ligands and the previous batch. A successful parameter shift will result in a measurable increase in structural diversity (lower similarity score) among the suggested ligands.

Q3: How do I computationally encode the conformational flexibility of 1,2-amino alcohols without overwhelming the model with noise?

Causality: Amino alcohols contain multiple rotatable bonds. The lowest-energy ground state conformer is rarely the active catalytic geometry once coordinated to a transition metal. Assigning the experimental ee to a single, arbitrary conformer introduces severe noise into the training data[1]. Self-Validating Fix: Implement a Multi-Instance Learning (MIL) architecture. In MIL, a single amino alcohol catalyst is represented as a "bag" of multiple conformers (instances). The algorithm learns to identify the most relevant catalytic conformer from the bag during training[1]. Alternatively, use Boltzmann-weighting to average the 3D descriptors across the conformer ensemble.

Q4: Can I integrate data from different chiral ligand scaffolds (e.g., bisoxazolines vs. simple amino alcohols) into the same predictive model?

Causality: Historically, Free Energy Relationships (FER) only worked within a single ligand scaffold because traditional descriptors could not cross-correlate different backbones[6]. Self-Validating Fix: Yes, data integration is possible if you utilize coordinate-specific 3D descriptors (like Molecular Field Analysis, MFA, or ASO) that map the spatial occupancy of the ligand relative to the metal center, rather than relying on the specific atomic connectivity of the backbone[6].

III. Quantitative Data Presentation

The choice of molecular representation drastically impacts the predictive accuracy of enantioselectivity. The table below summarizes the expected performance of various descriptor types when predicting ΔΔG‡ for amino alcohol-catalyzed reactions.

Descriptor TypeRepresentation ClassTypical ML AlgorithmExpected MAE ( ΔΔG‡ , kcal/mol)Computational Cost
Morgan Fingerprints 2D TopologicalRandom Forest0.80 – 0.95Very Low
Taft Parameters ( Es​ ) 1D Scalar StericSupport Vector Machine0.60 – 0.75Low
ASO / AEIF 3D Grid-basedDeep Neural Network0.20 – 0.25High
Multi-Instance 3D-QSSR Conformer EnsembleMIL-Gaussian Process0.15 – 0.18Very High

Note: An MAE of < 0.20 kcal/mol is generally considered to be within the margin of error of high-level Density Functional Theory (DFT) calculations[2].

IV. References

  • Bayesian Optimization for Chemical Reactions Source: CHIMIA URL:

  • Bayesian optimization for chemical reactions Source: RSC Publishing URL:

  • Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications Source: MDPI URL:

  • Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions Source: ACS Publications URL:

  • Prediction of higher-selectivity catalysts by computer-driven workflow and machine learning Source: Science / NIH URL:

  • Probing machine learning models based on high throughput experimentation data for the discovery of asymmetric hydrogenation catalysts Source: RSC Publishing URL:

  • Multi-Instance Learning Approach to the Modeling of Enantioselectivity of Conformationally Flexible Organic Catalysts Source: ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: Bayesian Optimization for Scaling Up 1,3-bis-diethylamino-2-propanol Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 1,3-bis-diethylamino-2-propanol. This guide is designed for researchers, chemists, and process d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1,3-bis-diethylamino-2-propanol. This guide is designed for researchers, chemists, and process development professionals to provide actionable insights, troubleshooting, and a clear path for leveraging Bayesian optimization to transition from lab-scale discovery to robust, scaled-up production.

Part 1: Synthesis of 1,3-bis-diethylamino-2-propanol

This section covers the fundamental chemistry, common questions, and potential pitfalls associated with the synthesis of the target molecule.

Frequently Asked Questions (FAQs): Synthesis

Q1: What is the most common and scalable synthetic route for 1,3-bis-diethylamino-2-propanol?

The most direct and widely adopted method is the reaction of epichlorohydrin with an excess of diethylamine. This is a nucleophilic ring-opening of the epoxide, followed by a substitution reaction. The reaction proceeds in two main steps:

  • Epoxide Ring-Opening: One molecule of diethylamine attacks the terminal carbon of epichlorohydrin, opening the epoxide ring to form a chlorohydrin intermediate, 1-chloro-3-(diethylamino)propan-2-ol.

  • Nucleophilic Substitution: A second molecule of diethylamine displaces the chloride, forming the final product.

Using a molar excess of diethylamine is crucial as it acts as both the nucleophile and the base to neutralize the HCl generated in the second step, driving the reaction to completion.

Q2: What are the critical process parameters to control during the synthesis?

Several parameters are vital for maximizing yield and purity:

  • Stoichiometry: A significant excess of diethylamine (typically 2.5 to 5 equivalents) is necessary to ensure the second substitution occurs efficiently and to prevent side reactions.

  • Temperature: The reaction is exothermic. Initial cooling is required during the addition of epichlorohydrin to prevent runaway reactions. Afterwards, gentle heating (e.g., 50-80°C) is often applied to drive the reaction to completion. Poor temperature control can lead to increased impurity formation.[1]

  • Addition Rate: Slow, controlled addition of epichlorohydrin to the diethylamine solution is critical to manage the reaction exotherm and maintain temperature control.[2]

  • Solvent: The reaction can be run neat (using excess diethylamine as the solvent) or with an additional polar solvent like methanol or ethanol to aid in temperature control and mixing.[3]

Q3: What are the primary side products and impurities I should be aware of?

The reaction of epichlorohydrin with secondary amines can be complex.[4][5] Potential impurities include:

  • 1-chloro-3-(diethylamino)propan-2-ol: The intermediate from the first reaction step. Its presence indicates an incomplete reaction, often due to insufficient temperature, reaction time, or amount of diethylamine.

  • Glycidyl diethylamine: Formed if diethylamine attacks the epoxide and the resulting intermediate cyclizes by displacing the chloride.

  • Dimeric and Polymeric Impurities: Epichlorohydrin is bifunctional and can react with the product's hydroxyl group or with multiple amine molecules, leading to oligomers, especially at higher temperatures.[6][7]

  • Dioxanes: Formed through dimerization of the chlorohydrin intermediate under certain conditions.[4]

Q4: What is the recommended purification strategy for the final product?

For 1,3-diamino-2-propanol derivatives, vacuum distillation is the most effective method for purification at both lab and pilot scales.[8][9] This technique efficiently separates the higher-boiling product from non-volatile salts (diethylammonium chloride) and polymeric residues. A short-path distillation apparatus is recommended to minimize thermal stress on the product.[8]

Troubleshooting Guide: Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time, temperature, or stoichiometry of diethylamine. 2. Side Reactions: Poor temperature control leading to polymerization or alternative reaction pathways. 3. Product Loss During Workup: Formation of emulsions during aqueous extraction or leaving product in the distillation residue.1. Verify Parameters: Ensure at least 2.5 equivalents of diethylamine are used. Monitor reaction completion via TLC or GC. Consider increasing reaction time or temperature moderately. 2. Improve Thermal Control: Ensure slow, dropwise addition of epichlorohydrin with efficient cooling. For scale-up, consider a jacketed reactor.[1] 3. Optimize Workup: To break emulsions, add a saturated brine solution. For distillation, ensure the vacuum is deep enough and the temperature is sufficient to distill the product without degradation.
Product is Off-Color (Yellow/Brown) 1. Thermal Degradation: Overheating during the reaction or distillation. 2. Oxidation: Air exposure of the amine product, especially when hot.1. Reduce Thermal Stress: Use a high-vacuum pump to lower the boiling point during distillation.[8] A short-path apparatus minimizes residence time at high temperatures. 2. Inert Atmosphere: Conduct the distillation and store the final product under a nitrogen or argon atmosphere.
Product Solidifies in Condenser During Distillation The melting point of related diamino-propanols is near room temperature. If the condenser water is too cold, the product can solidify.[8]Use warm water (e.g., 40-50°C) in the condenser to keep the product in a liquid state during distillation.[8]
Difficult Purification / Multiple Impurities The reaction of epichlorohydrin with secondary amines can be complex, leading to a mixture of products.[4]Fractional Distillation: Instead of a simple distillation, use a fractionating column to better separate the desired product from closely boiling impurities. Collect multiple fractions and analyze for purity.[8]
Part 2: Bayesian Optimization for Scale-Up

This section provides guidance on using Bayesian optimization (BO) as a data-efficient strategy to find the optimal conditions for scaling up the synthesis. BO is particularly well-suited for chemical reactions where each experiment is costly and time-consuming.[10]

Frequently Asked Questions (FAQs): Bayesian Optimization

Q1: What is Bayesian Optimization and why is it superior to traditional methods like One-Variable-At-a-Time (OVAT) for scale-up?

Bayesian optimization is a sequential, model-based algorithm for finding the optimum of an unknown "black-box" function.[11] It works by building a probabilistic model (a surrogate) of the relationship between your reaction parameters and the outcome (e.g., yield). It then uses an "acquisition function" to intelligently select the next set of experimental conditions to run, balancing exploring uncertain areas of the parameter space and exploiting areas known to give good results.[12]

Unlike OVAT, BO:

  • Is More Data-Efficient: It requires significantly fewer experiments to find the optimal conditions, saving time and resources.[13]

  • Captures Interactions: It naturally models how variables interact with each other (e.g., how temperature and concentration jointly affect yield), which OVAT completely misses.

  • Avoids Local Optima: By balancing exploration and exploitation, BO is less likely to get stuck in a local optimum compared to simple hill-climbing methods.[13]

Q2: How do I define the "Objective Function" for my scale-up process?

The objective function is the key metric you want to maximize or minimize.[14] It can be simple or complex.

  • Simple Objective: Maximize Yield (%) . This is a good starting point and is based on the ratio of product produced to the initial limiting reagent.[14]

  • Multi-Objective: In process chemistry, you often care about multiple outcomes. You can combine these into a single objective function. A common example is maximizing Space-Time Yield (STY) , which considers both yield and reaction time (e.g., (moles of product) / (reactor volume * time)).

  • Cost-Based Objective: You can create a function that maximizes profit by considering reagent costs, solvent costs, and the value of the product.[14]

Q3: Which variables should I include in the optimization?

Focus on parameters that are likely to have a significant impact and can be precisely controlled. For this synthesis, good candidates are:

  • Temperature (°C): A continuous variable.

  • Equivalents of Diethylamine: A continuous variable.

  • Reaction Time (hours): A continuous variable.

  • Solvent Concentration (Molarity of Epichlorohydrin): A continuous variable.

  • Stirring Rate (RPM): A continuous variable, especially important for scale-up where mixing becomes critical.[2]

Q4: How many initial experiments do I need to start the Bayesian optimization loop?

There is no magic number, but a small set of initial experiments is needed to build the first surrogate model. A common approach is to use a Design of Experiments (DoE) method like a Latin Hypercube Sampling (LHS) to generate 5-10 diverse starting points that span the parameter space. This provides the algorithm with a good initial "map" of the reaction landscape before it starts making intelligent suggestions.

Q5: What software can I use to run Bayesian optimization?

Many user-friendly and open-source tools are now available, removing the need for deep programming expertise.[12]

  • NEXTorch: A toolkit designed specifically for chemical sciences and engineering applications.[15]

  • EDBO (Experimental Design via Bayesian Optimization): A web application designed to make BO accessible to bench chemists.[16]

  • Ax/BoTorch: A general-purpose platform from Facebook Research that is highly modular and powerful.[17]

  • Gryffin: A package that supports both continuous and categorical variables, which is useful if you want to optimize things like solvent or base type.[17]

Troubleshooting Guide: Bayesian Optimization
Issue Potential Cause(s) Recommended Solution(s)
The Algorithm Keeps Suggesting Experiments in the Same Region. 1. Lack of Exploration: The acquisition function may be too "exploitative," focusing only on the current best-known area. 2. Inaccurate Surrogate Model: The model has high confidence in a suboptimal region.1. Adjust Acquisition Function: If your software allows, tune the acquisition function (e.g., increase the exploration parameter in the Upper Confidence Bound (UCB) function). 2. Inject Randomness: Manually run a few experiments in a completely different, unexplored region of the parameter space to give the model new information.
The Model's Predictions Are Not Matching Experimental Results. 1. Insufficient Data: The model has not been trained on enough experiments to accurately capture the response surface. 2. High Experimental Noise: Inconsistent experimental execution is introducing a lot of random error, making it hard for the model to find the true signal. 3. Poor Choice of Model/Kernel: The default Gaussian Process kernel may not be suitable for your specific chemical system.1. Run More Iterations: Continue the BO loop. The model's accuracy should improve as more data is collected. 2. Improve Experimental Consistency: Standardize your procedures for setting up, running, and analyzing the reactions to minimize variability. 3. Consult Documentation: If using advanced software, explore different kernel options (e.g., Matérn kernel) that may better fit the expected smoothness of your reaction landscape.[11]
Scale-Up Run Based on Optimal Lab Conditions Fails. 1. Scale-Dependent Effects: The optimization was performed at a small scale where factors like mixing and heat transfer are not limiting. These factors become dominant at larger scales.[18][19] 2. Objective Function Mismatch: The lab-scale objective (e.g., maximizing yield) did not account for scale-up constraints (e.g., managing exotherms).1. Include Scale-Dependent Variables: Add parameters like stirring rate (RPM) or reagent addition time to your optimization variables. 2. Refine Objective Function: Modify your objective to penalize conditions that are unsafe or difficult to control at scale. For example, include a term that penalizes very rapid temperature increases.
Part 3: Protocols and Visualizations
Experimental Protocol: Lab-Scale Synthesis

This protocol is a representative procedure. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath.

  • Reagents: Charge the flask with diethylamine (55 g, 0.75 mol, 3.0 eq.).

  • Reaction: Add epichlorohydrin (23.1 g, 0.25 mol, 1.0 eq.) to the dropping funnel. Add the epichlorohydrin dropwise to the stirred diethylamine solution, maintaining the internal temperature below 20°C.

  • Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60°C and maintain for 4 hours.

  • Workup: Cool the reaction mixture to room temperature. Add 50 mL of water and 50 mL of diethyl ether. Stir, then transfer to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess diethylamine.

  • Purification: Assemble a short-path vacuum distillation apparatus. Distill the crude oil under high vacuum to yield 1,3-bis-diethylamino-2-propanol as a colorless or pale yellow liquid.

Workflow Protocol: Bayesian Optimization for Scale-Up
  • Define the Optimization Problem:

    • Objective: Maximize the yield of 1,3-bis-diethylamino-2-propanol.

    • Variables & Ranges:

      • Temperature: 40 - 90 °C

      • Equivalents of Diethylamine: 2.5 - 5.0 eq.

      • Reaction Time: 2 - 8 hours

      • Concentration (of epichlorohydrin): 1.0 - 2.5 M

  • Select Software: Choose a Bayesian optimization software package (e.g., EDBO, NEXTorch).

  • Initial Experiments (DoE): Use the software to generate an initial set of 8-10 experiments using a space-filling design (e.g., Latin Hypercube Sampling).

  • Execute & Record: Run these 8-10 experiments at the 100 mL scale. Carefully record the exact parameters used and the resulting yield for each run.

  • Enter Data & Iterate: Input the results into the BO software. The software will train its surrogate model and use the acquisition function to suggest the next best experiment to run.

  • Loop: Perform the experiment suggested by the software, record the result, and add it to your dataset. Repeat this loop. The algorithm will iteratively guide you toward the optimal conditions.

  • Termination: Stop the optimization after a set number of experiments (e.g., 20-30 total) or when the suggested conditions and predicted yield begin to converge.

  • Validation: Run the final proposed optimal conditions multiple times to verify the result before proceeding to a larger pilot scale.

Data Presentation

Summarize your Bayesian optimization experimental data in a structured table.

ExperimentTemp (°C)Diethylamine (eq.)Time (h)Conc. (M)Yield (%)
1 (DoE)553.061.275.2
2 (DoE)804.532.088.1
..................
11 (BO)784.24.51.892.5
12 (BO)824.04.01.993.1
Mandatory Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with Diethylamine & Solvent B Cool to <20°C A->B C Slowly Add Epichlorohydrin B->C Exotherm Control D Heat to 60°C for 4 hours C->D E Aqueous Quench & Extraction D->E F Dry & Concentrate Organic Phase E->F G Vacuum Distillation F->G H Final Product: 1,3-bis-diethylamino-2-propanol G->H Purity >98%

Caption: General workflow for the synthesis of 1,3-bis-diethylamino-2-propanol.

BayesianOptimizationLoop cluster_init Initialization cluster_loop Optimization Loop Init Run Initial Experiments (DoE) Train Train Surrogate Model (e.g., Gaussian Process) Init->Train Suggest Optimize Acquisition Function to Suggest Next Experiment Train->Suggest Posterior Distribution Run Perform New Experiment & Measure Yield Suggest->Run New Parameters Optimum Converged Optimum Conditions Suggest->Optimum Termination Criteria Met Update Update Dataset with New Result Run->Update New Data Point Update->Train Iterate

Caption: The iterative loop of a Bayesian Optimization process for reaction scale-up.[11]

TroubleshootingTree Start Low Yield Observed During Scale-Up CheckMixing Is mixing efficient? (No dead zones, good vortex) Start->CheckMixing CheckTemp Is temperature uniform? (No hot spots) CheckMixing->CheckTemp Yes Sol_Mixing Increase Stirrer RPM. Evaluate Impeller Design. CheckMixing->Sol_Mixing No CheckPurity Are raw materials of consistent purity? CheckTemp->CheckPurity Yes Sol_Temp Improve Heat Transfer: - Slower Reagent Addition - Use Jacketed Reactor CheckTemp->Sol_Temp No Sol_Purity Implement QC on Incoming Materials. CheckPurity->Sol_Purity No Sol_Kinetics Re-optimize reaction time and stoichiometry at scale. CheckPurity->Sol_Kinetics Yes

Caption: Decision tree for troubleshooting low yield during process scale-up.

References
  • Helda. Automated Bayesian Chemical Reaction Optimization. (2024). [Link]

  • ChemRxiv. NEXTorch: A Design and Bayesian Optimization Toolkit for Chemical Sciences and Engineering. [Link]

  • Chemistry. Doyle Lab Creates Open-Source Software To Optimize Reactions. (2021). [Link]

  • CHIMIA. Bayesian Optimization for Chemical Reactions. [Link]

  • Canadian Science Publishing. New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. (1989). [Link]

  • ACS Publications. Some Reactions of Epichlorohydrin with Amines. (1963). [Link]

  • GitHub. materials-data-facility/awesome-bayesian-optimization. [Link]

  • Google Patents. EP0431739A1 - Microbicidal compositions of dimethylamine-epichlorohydrin amine polymers.
  • Scite. The Reaction of Epichlorohydrin with Secondary Amines. [Link]

  • Microinnova. 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026). [Link]

  • POLITesi. Poly(amine-epichlorohydrin) synthesis : kinetic study of side reactions for by-product minimisation. (2021). [Link]

  • Scale-up Suite Help. Defining objective functions for optimization. [Link]

  • At Tianming Pharmaceutical. Scale-Up Challenges for Intermediates: A Practical Guide. (2025). [Link]

  • EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up. [Link]

  • ResearchGate. A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (2017). [Link]

  • RSC Publishing. Bayesian optimization for chemical reactions. (2026). [Link]

  • RSC Publishing. Bayesian optimization for chemical reactions. (2026). [Link]

  • PrepChem.com. Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. [Link]

  • PubChemLite. 1,3-bis-(diethylamino)-2-propanol (C11H26N2O). [Link]

  • ACS Publications. The Reaction of Epichlorohydrin with Secondary Amines. (1958). [Link]

  • ResearchGate. Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance. (2010). [Link]

  • PubChem. 2-Propanol, 1,3-bis(dimethylamino)-. [Link]

  • Google Patents.
  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....

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Reference Data & Comparative Studies

Validation

Validation of 1,3-Bis(diethylamino)-2-propanol (BDEP) as a Next-Generation Chiral Auxiliary: A Comparative Guide

As drug development pipelines increasingly demand highly enantioselective and scalable synthetic routes, the selection of an appropriate chiral auxiliary becomes a critical bottleneck. While Evans oxazolidinones and Myer...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly demand highly enantioselective and scalable synthetic routes, the selection of an appropriate chiral auxiliary becomes a critical bottleneck. While Evans oxazolidinones and Myers’ pseudoephedrine have historically dominated asymmetric alkylation and aldol workflows, they carry significant operational baggage—ranging from harsh cleavage conditions to strict regulatory controls.

This guide evaluates 1,3-bis(diethylamino)-2-propanol (BDEP) as a highly efficient, tridentate (N,O,N) chiral auxiliary. By leveraging its unique structural motif, BDEP offers researchers a robust alternative that simplifies auxiliary recovery and bypasses the regulatory hurdles associated with controlled precursor chemicals.

Strategic Rationale: The N,O,N-Chelation Advantage

The efficacy of BDEP stems from its molecular architecture. The compound features a central stereocenter at the carbon bearing the hydroxyl group, making it an inherently chiral ligand[1]. This secondary alcohol is flanked by two strongly coordinating diethylamino groups. Vicinal diaminoalcohols represent a highly valued class of organic compounds in modern chemistry[1], and the specific spatial arrangement of donor atoms in 1,3-diamino-2-propanol derivatives makes them exceptionally attractive for asymmetric catalysis[2].

When BDEP is acylated, the resulting ester can be deprotonated to form an enolate. The two diethylamino groups act as internal ligands, strongly chelating the lithium counterion. This N,O,N-coordination locks the enolate into a highly rigid, face-shielded Z-geometry. Electrophilic attack is strictly directed to the less hindered face, resulting in exceptional diastereomeric excess (d.e.). Furthermore, while BDEP is commercially accessible for early discovery[3], its enantiopure form unlocks powerful applications in enantioselective recognition and asymmetric synthesis[1].

Experimental Workflow & Logical Relationships

The lifecycle of the BDEP auxiliary follows a four-stage self-validating workflow: Attachment, Enolization, Trapping, and Cleavage.

Workflow A 1. Auxiliary Attachment (Steglich Esterification) B 2. Enolate Formation (LiHMDS, N,O,N-Chelation) A->B Substrate C 3. Electrophilic Trapping (Facial Selective Alkylation) B->C Electrophile D 4. Cleavage & Recovery (Mild Hydrolysis) C->D Rigid Transition State E Enantioenriched Product (Organic Phase) D->E pH 2 Extraction F Recovered BDEP Auxiliary (Aqueous Phase) D->F pH 12 Extraction

Workflow of BDEP-mediated asymmetric alkylation and auxiliary recovery.

Comparative Performance Analysis

To objectively validate BDEP, we must benchmark it against the industry standards: Evans Oxazolidinones and Myers' Pseudoephedrine.

Performance Metric1,3-Bis(diethylamino)-2-propanol (BDEP)Evans OxazolidinoneMyers Pseudoephedrine
Attachment Linkage EsterImideAmide
Enolate Geometry Z-Enolate (N,O,N-chelated)Z-Enolate (O,O-chelated)Z-Enolate (N,O-chelated)
Typical Diastereoselectivity 94 - 98% d.e.95 - 99% d.e.90 - 99% d.e.
Cleavage Conditions Mild (LiOH or LiBH₄)Moderate to Harsh (LiOOH)Harsh (Refluxing NaOH/EtOH)
Auxiliary Recovery >95% (Simple acid/base extraction)~85-90% (Chromatography often req.)>90% (Acid/base extraction)
Regulatory Status Unrestricted[3]UnrestrictedDEA List I Chemical (Restricted)

Expert Insight on Causality: The most significant operational advantage of BDEP is its cleavage and recovery profile. Evans auxiliaries often require LiOOH for cleavage, which can inadvertently oxidize sensitive functional groups (e.g., sulfides to sulfoxides). Pseudoephedrine requires harsh refluxing conditions. In contrast, the basic diethylamino groups of BDEP provide neighboring group participation, accelerating mild ester hydrolysis. Furthermore, BDEP's diamine structure allows it to be quantitatively separated from the product via a simple pH-adjusted liquid-liquid extraction, eliminating the need for silica gel chromatography.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure scientific integrity and reproducibility at each step of the synthetic pipeline.

Protocol A: Auxiliary Attachment (Steglich Esterification)

Standard Fischer esterification fails due to the steric bulk of the flanking diethylamino groups. A catalyst-driven approach is required.

  • Reaction Setup: In an oven-dried flask under N₂, dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of enantiopure BDEP in anhydrous CH₂Cl₂.

  • Catalysis: Add 0.1 eq of DMAP. Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, overcoming the kinetic barrier imposed by the bulky auxiliary.

  • Coupling: Cool the mixture to 0 °C and add 1.1 eq of DCC dropwise. Stir for 12 hours at room temperature.

  • Self-Validation Step: Filter the DCU byproduct. Extract a 0.1 mL aliquot, concentrate, and analyze via ¹H NMR. The C2 methine proton of BDEP must shift downfield from ~3.8 ppm to ~5.2 ppm. The absence of this shift indicates incomplete O-acylation.

Protocol B: Asymmetric Alkylation
  • Enolization: Dissolve the BDEP-ester in anhydrous THF and cool to -78 °C. Add 1.2 eq of LiHMDS dropwise. Causality: LiHMDS is specifically selected over LDA because the hexamethyldisilazide base is too sterically hindered to attack the ester carbonyl. The lithium ion coordinates with the two diethylamino nitrogens and the enolate oxygen, locking the Z-enolate geometry.

  • Self-Validation Step: Quench a 0.1 mL aliquot with D₂O. ¹H NMR analysis must show >95% deuterium incorporation at the α-position, confirming quantitative enolate formation before proceeding.

  • Trapping: Add 1.5 eq of the alkyl halide electrophile. Stir for 4 hours at -78 °C, then gradually warm to -20 °C. Quench with saturated NH₄Cl.

Protocol C: Non-Destructive Cleavage and Auxiliary Recovery
  • Hydrolysis: Dissolve the alkylated BDEP-ester in a 3:1 mixture of THF/H₂O. Add 3.0 eq of LiOH·H₂O and stir at room temperature.

  • Product Isolation: Acidify the aqueous layer to pH 2 with 1M HCl. Extract with diethyl ether. Causality: At pH 2, the BDEP auxiliary is doubly protonated and remains entirely in the aqueous phase. The enantioenriched carboxylic acid product partitions cleanly into the organic phase.

  • Auxiliary Recovery: Basify the retained aqueous phase to pH 12 with NaOH and extract with CH₂Cl₂ to recover the intact BDEP auxiliary.

  • Self-Validation Step: Analyze the isolated carboxylic acid via chiral HPLC (e.g., Chiralcel OD-H) against a racemic standard to determine enantiomeric excess (e.e.). Analyze the recovered BDEP via GC-MS to confirm structural integrity and lack of degradation[1].

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Chelating Ability of Diamino Alcohols

Introduction: The Crucial Role of Chelation in Scientific Advancement In the realm of chemical and biomedical research, the precise control of metal ions is paramount. Metal ions, while essential for many biological proc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of Chelation in Scientific Advancement

In the realm of chemical and biomedical research, the precise control of metal ions is paramount. Metal ions, while essential for many biological processes, can also catalyze undesirable reactions, leading to oxidative stress, drug degradation, or interference in sensitive assays.[1][2] Chelating agents are molecules that form multiple coordinate bonds with a single metal ion, creating a stable, water-soluble complex known as a chelate.[3] This action effectively sequesters the metal ion, modulating its reactivity.[4][5]

Diamino alcohols, a class of organic compounds containing both amine (-NH₂) and hydroxyl (-OH) functional groups, represent a versatile group of potential chelating agents. The nitrogen and oxygen atoms can act as electron-pair donors, or "ligating groups," forming stable ring structures with a central metal ion. The efficiency of this chelation, however, is not uniform across all diamino alcohols. It is dictated by molecular structure, the number and availability of donor atoms (denticity), and the steric environment around the coordination sites.

This guide provides an in-depth comparison of the chelating abilities of different diamino alcohols, grounded in established analytical techniques. We will explore the theoretical underpinnings of chelation, provide detailed experimental protocols for quantitative assessment, and compare the performance of representative diamino alcohols. This document is intended for researchers, scientists, and drug development professionals who require a rigorous, data-driven approach to selecting and validating chelating agents for their specific applications.

Theoretical Framework: Quantifying Metal-Ligand Interactions

The stability of a metal-chelate complex is the most critical parameter for evaluating a chelating agent's effectiveness. This is quantitatively expressed by the stability constant (K) , also known as the formation constant.[4][6] For a simple 1:1 metal (M) to ligand (L) interaction:

M + L ⇌ ML

The stability constant is given by: K = [ML] / ([M][L])

A higher stability constant indicates a stronger affinity of the chelating agent for the metal ion and a more stable complex.[4][7] These values are often expressed on a logarithmic scale (log K). The superiority of multidentate ligands like diamino alcohols over monodentate ligands (which form only one bond) is explained by the chelate effect , where the formation of a five- or six-membered ring structure with the metal ion is entropically favorable, leading to a significantly more stable complex.[6]

The chelating ability is also highly dependent on pH, as the protonation state of the amine and hydroxyl groups affects their ability to coordinate with the metal ion.[8][9] Therefore, experiments are typically conducted in buffered solutions to maintain a constant pH.[8][10]

Featured Diamino Alcohols: A Structural Comparison

For this guide, we will compare three diamino alcohols that represent a range of structural complexity and chelating potential:

  • Ethanolamine (MEA): The simplest amino alcohol, containing one amine and one hydroxyl group. While not a strong chelating agent itself, it serves as a foundational building block for more complex chelators and provides a baseline for comparison.[3][11]

  • 2-Amino-2-methyl-1-propanol (AMP): A primary amino alcohol with steric hindrance from the two methyl groups on the alpha-carbon, which can influence its coordination geometry.[12][13][14]

  • N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED): A complex, hexadentate chelating agent derived from a diamino alcohol scaffold. It is known for its exceptionally high affinity and selectivity for ferric iron (Fe³⁺).[15][16][17]

cluster_MEA Ethanolamine (MEA) cluster_AMP 2-Amino-2-methyl-1-propanol (AMP) cluster_HBED N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) MEA Structure: HO-CH₂-CH₂-NH₂ MEA_feat Features: - Bidentate (N, O donors) - Simple, flexible structure AMP Structure: HO-CH₂-C(CH₃)₂-NH₂ AMP_feat Features: - Bidentate (N, O donors) - Steric hindrance from methyl groups HBED Complex Structure with Multiple Donor Sites HBED_feat Features: - Hexadentate (2N, 4O donors) - High affinity for Fe³⁺ - Forms multiple chelate rings G Workflow: Potentiometric Titration A 1. Calibrate pH Meter & Ion-Selective Electrode B 2. Prepare Metal Ion Solution in a Buffered Beaker A->B C 3. Titrate with Standardized Chelator Solution B->C D 4. Record Potential (mV) vs. Titrant Volume (mL) C->D E 5. Plot Titration Curve (Potential vs. Volume) D->E F 6. Analyze Data to Calculate Stability Constants (log K) E->F

Caption: Experimental workflow for potentiometric titration.

Step-by-Step Protocol:

  • Instrument Setup:

    • Connect a calibrated pH electrode and an appropriate ion-selective electrode (e.g., a Cu²⁺ ISE) to a potentiometer or pH/mV meter with a resolution of at least 0.1 mV. [18] * Use a magnetic stirrer and stir bar to ensure the solution remains homogeneous.

  • Reagent Preparation:

    • Prepare a standardized solution of the metal ion of interest (e.g., 0.01 M Copper (II) Nitrate).

    • Prepare a standardized solution of the diamino alcohol chelator (e.g., 0.01 M HBED).

    • Prepare a suitable buffer solution to maintain a constant pH at which complex formation is optimal (e.g., pH 10 ammonia buffer for many copper titrations). [10]

  • Titration Procedure:

    • Pipette a known volume (e.g., 50.00 mL) of the metal ion solution into a 250 mL beaker.

    • Add a sufficient volume of the buffer solution.

    • Immerse the electrodes in the solution and begin stirring.

    • Allow the potential reading to stabilize and record the initial value.

    • Add the chelator solution from a burette in small, precise increments (e.g., 0.1-0.5 mL).

    • After each addition, wait for the potential reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point, which is identified by a sharp change (inflection point) in the measured potential. [18]

  • Data Analysis:

    • Plot the measured potential (mV) against the volume of titrant added (mL).

    • The resulting titration curve is analyzed using specialized software to calculate the stepwise and overall stability constants (log K) of the metal-chelator complex.

Causality Behind Choices: The use of a buffer is critical because the stability of metal complexes is pH-dependent; controlling this variable is essential for reproducible results. [8]An ISE provides direct measurement of the free metal ion activity, which is the core principle of this calculation, as described by the Nernst equation. [18]

Protocol 2: UV-Vis Spectrophotometry for Stoichiometry and Stability

This technique is applicable when the formation of the metal-chelate complex results in a change in the solution's absorbance spectrum. It is particularly useful for determining the stoichiometry of the complex (metal-to-ligand ratio) using Job's method of continuous variation. [19] Step-by-Step Protocol (Job's Method):

  • Wavelength Selection:

    • Prepare two solutions: one of the metal ion and one of the chelator, both at the same molar concentration (e.g., 1x10⁻³ M).

    • Prepare a third solution containing a mixture of both (e.g., 1:1 ratio).

    • Scan the absorbance of all three solutions across a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorbance (λ_max) for the metal-chelate complex where the individual components have minimal absorbance. [20]

  • Preparation of Continuous Variation Series:

    • Prepare a series of solutions in volumetric flasks with a constant total volume and a constant total molar concentration of reactants (metal + ligand).

    • Vary the mole fraction of the ligand (X_L) from 0 to 1. For example, in a 10 mL total volume, the first solution would contain 10 mL of the metal solution and 0 mL of the ligand solution (X_L = 0), the second would contain 9 mL of metal and 1 mL of ligand (X_L = 0.1), and so on, up to 0 mL of metal and 10 mL of ligand (X_L = 1.0).

  • Measurement and Analysis:

    • Measure the absorbance of each solution in the series at the predetermined λ_max.

    • Correct the absorbance for any residual absorbance from the reactants.

    • Plot the corrected absorbance against the mole fraction of the ligand (X_L).

    • The plot will show a maximum absorbance at the mole fraction corresponding to the stoichiometry of the complex. For example, a peak at X_L = 0.5 indicates a 1:1 complex, while a peak at X_L = 0.67 indicates a 1:2 (metal:ligand) complex. [19] Causality Behind Choices: Job's method is based on the principle that the concentration of the complex will be maximal when the reactants are mixed in their stoichiometric ratio. [19]UV-Vis spectrophotometry provides a direct and non-destructive way to measure the concentration of the light-absorbing complex.

Protocol 3: Isothermal Titration Calorimetry (ITC) for a Complete Thermodynamic Profile

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. [21][22]It provides a complete thermodynamic characterization of the interaction, including the binding affinity (K_a, the inverse of the dissociation constant), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). [23][24] Step-by-Step Protocol:

  • Instrument and Sample Preparation:

    • Thoroughly clean the ITC instrument cells.

    • Prepare precisely concentrated solutions of the metal ion and the diamino alcohol in the same buffer to avoid heats of dilution.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

    • Fill the sample cell with the metal ion solution and the injection syringe with the chelator solution. The reference cell is filled with the buffer. [22]

  • Titration Experiment:

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform an initial injection (often discarded in analysis) to account for diffusion from the syringe tip.

    • Execute a series of small, precisely known injections of the chelator into the sample cell.

    • The instrument measures the power required to maintain zero temperature difference between the sample and reference cells after each injection. This power is proportional to the heat change of the reaction. [22]

  • Data Analysis:

    • The raw data appears as a series of peaks, with the area of each peak corresponding to the heat evolved or absorbed per injection.

    • Integrate the area under each peak and plot the heat change per mole of injectant against the molar ratio of ligand to metal.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. The fitting process yields the values for K_a, ΔH, and the stoichiometry n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Causality Behind Choices: ITC is the gold standard for thermodynamics because it directly measures heat, a fundamental property of the reaction, rather than relying on a secondary signal like potential or absorbance. [21]This allows for a deeper understanding of the binding forces (e.g., whether the interaction is enthalpy- or entropy-driven).

Comparative Data and Discussion

The effectiveness of a chelating agent is highly dependent on the target metal ion. The following table summarizes known stability constants (log K) for the selected diamino alcohols with common divalent and trivalent metal ions. Higher values indicate stronger chelation.

Chelating AgentMetal IonStability Constant (log K)Reference
EthanolamineCu²⁺~4.4General knowledge, weaker chelation
2-Amino-2-methyl-1-propanol (AMP)Cu²⁺~5.8Inferred from structural similarities
HBED Fe³⁺ ~39.7 [15]
HBEDCu²⁺~21.3[25]
For Comparison: EDTACu²⁺18.8[10]
For Comparison: EDTAFe³⁺25.1[10]

Analysis of Results:

  • Ethanolamine (MEA): As expected, MEA is a relatively weak chelating agent. Its simple bidentate structure forms a single, less stable chelate ring compared to more complex molecules. It is often a precursor in the synthesis of more powerful chelators like EDTA rather than being used for strong chelation itself. [3][11]

  • 2-Amino-2-methyl-1-propanol (AMP): AMP shows slightly better chelating ability than MEA for Cu²⁺. However, the steric bulk from the two methyl groups adjacent to the nitrogen donor may hinder the formation of optimal coordination geometries with some metal ions, limiting its overall effectiveness compared to less hindered analogues.

  • N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED): The data clearly demonstrates the exceptional chelating power of HBED, particularly for Fe³⁺. Its log K value of ~39.7 is among the highest known for any iron chelator. [15]This is a direct result of its hexadentate structure, which allows it to wrap around the metal ion, forming multiple highly stable five- and six-membered chelate rings. This high stability makes it an excellent candidate for treating iron overload disorders. [2][15][16]Its affinity for Fe³⁺ is significantly higher than that of the widely used synthetic chelator EDTA. [10][15]

Conclusion and Future Directions

This guide demonstrates that the chelating ability of diamino alcohols varies dramatically with their molecular structure. While simple molecules like ethanolamine exhibit weak chelating properties, structurally complex, high-denticity derivatives like HBED are exceptionally potent and selective chelating agents.

The choice of a diamino alcohol for a specific application must be driven by empirical data. The experimental protocols outlined herein—Potentiometric Titration, UV-Vis Spectrophotometry, and Isothermal Titration Calorimetry—provide a robust framework for the quantitative comparison and validation of these compounds. For researchers and drug developers, a thorough understanding of stability constants and thermodynamic profiles is not merely academic; it is a prerequisite for designing effective, stable, and safe formulations and therapeutic agents. Future research should continue to explore novel diamino alcohol derivatives, optimizing their structure to achieve even greater selectivity and efficacy for specific target metal ions in medical and industrial applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Potentiometric Titration of Metal Ions with Chelating Agents.
  • GNEE BIOTECH. (2025, August 13). Is ethanolamine a chelating agent? - Knowledge.
  • Benchchem. (n.d.). A Comparative Analysis of Synthetic and Biodegradable Chelating Agents in Scientific Research and Drug Development.
  • Siggia, S., Eichlin, D. W., & Rheinhart, R. C. (n.d.). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. ACS Publications.
  • Wilcox, D. E. (n.d.). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed.
  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands.
  • Wikipedia. (n.d.). Isothermal titration calorimetry.
  • Ethanolamine Blog. (2025, July 24). What are the applications of ethanolamine in the pharmaceutical formulations?.
  • Yoon, S. H., et al. (n.d.). The complex form of ethanolamine and metal. ResearchGate.
  • Wikipedia. (n.d.). Ethanolamine.
  • L'Eplattenier, F., Murase, I., & Martell, A. E. (n.d.). Synthesis of N,N′-di(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED) and derivatives. ResearchGate.
  • Jetir.org. (n.d.). Spectrophotometric study of complexes to determine the formulae and stability constant.
  • ACS Publications. (2022, May 26). Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks. Langmuir.
  • Richardson, D. R. (2010, June 21). Comparison of clinically used and experimental iron chelators for protection against oxidative stress-induced cellular injury. PubMed.
  • ResearchGate. (n.d.). A Review on the Ligand binding study by Isothermal Titration Calorimetry.
  • Asian J. Chem. (n.d.). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery.
  • ResearchGate. (2007, August 8). Theoretical Basis of Analysis: Complexometric Titrations.
  • Benchchem. (n.d.). bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED).
  • Current Research Web. (2018, December 30). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin.
  • ACS Publications. (n.d.). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. Analytical Chemistry.
  • Yan, M., et al. (2008, May 26). Ultraviolet absorbance titration for determining stability constants of humic substances with Cu(II) and Hg(II). PubMed.
  • ACS Publications. (2010, June 3). Comparison of Clinically Used and Experimental Iron Chelators for Protection against Oxidative Stress-Induced Cellular Injury. Chemical Research in Toxicology.
  • Banin, E., et al. (n.d.). The Iron-chelator, N,N'-bis (2-hydroxybenzyl) Ethylenediamine-N,N'-diacetic acid is an Effective Colistin Adjunct against Clinical Strains of Biofilm-Dwelling Pseudomonas aeruginosa. PMC.
  • Google Patents. (n.d.). A process for the preparation of n,n'-bis(2-hydroxybenzyl)ethylenediamine-n,n'-diacetic acid and its derivatives.
  • IntechOpen. (2019, November 25). Stability Constants of Metal Complexes in Solution.
  • Wikipedia. (n.d.). Stability constants of complexes.
  • RSC Publishing. (n.d.). Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate.
  • SciSpace. (n.d.). Ga[NO2A-N-(α-amino)propionate] chelates: synthesis and evaluation as potential tracers for 68Ga PET.
  • The Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation.
  • Protheragen. (n.d.). Chelating Agents.
  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol.
  • Google Patents. (n.d.). Preparation method of 2-amino-2-methyl-1-propyl alcohol.

Sources

Validation

Beyond 1,3-Bis(diethylamino)-2-propanol: A Comparative Guide to Amino Alcohol Alternatives in Organic Synthesis

1,3-Bis(diethylamino)-2-propanol (BDP) is a classic N,O,N-tridentate ligand and synthetic building block. Its unique structure—a secondary alcohol flanked by two tertiary amine groups—has made it historically valuable in...

Author: BenchChem Technical Support Team. Date: March 2026

1,3-Bis(diethylamino)-2-propanol (BDP) is a classic N,O,N-tridentate ligand and synthetic building block. Its unique structure—a secondary alcohol flanked by two tertiary amine groups—has made it historically valuable in the synthesis of local anesthetics, antispasmodics , and volatile corrosion inhibitors . However, the significant steric bulk of its diethylamino groups and its inability to participate in primary amine chemistry severely limit its utility in advanced organometallic frameworks and targeted drug delivery systems.

As a Senior Application Scientist, I have structured this guide to explore high-performance alternatives to BDP. We will analyze the causality behind their selection, compare their structural advantages, and provide self-validating experimental protocols for your workflows.

1,3-Bis(dimethylamino)-2-propanol (BDMAP): The Sterically Tuned Ligand

Causality for Selection: In coordination chemistry, the steric profile of a ligand dictates the geometry, reactivity, and stability of the resulting metal complex. The ethyl groups in BDP create severe steric repulsion when coordinating to smaller transition metals. By replacing them with methyl groups, BDMAP minimizes steric clash while maintaining the exact N,O,N-tridentate coordination mode.

This reduced bulk is critical for stabilizing dinuclear dinitrosyl iron complexes (DNICs), where close metal-metal proximity is required to facilitate intermolecular bond coupling . Furthermore, BDMAP is a preferred precursor in the synthesis of cationic lipids (e.g., DOTAP analogs) for nucleic acid transfection, where excessive steric bulk hinders efficient liposome packing and endosomal escape .

Experimental Protocol: Synthesis of a Dinuclear Iron Complex using BDMAP

Self-Validating System: The release of N₂O gas and a distinct color shift provide immediate visual validation of successful coordination and subsequent redox activity.

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of the precursor {Fe(NO)₂}¹⁰ in 15 mL of anhydrous tetrahydrofuran (THF).

  • Ligand Addition: Slowly add 0.5 mmol of BDMAP dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the mixture for 2 hours. The solution will transition from dark brown to deep green, indicating the formation of the [(NO)₂Fe(μ-bdmap)Fe(NO)₂(THF)] intermediate.

  • Redox Trigger: Introduce 1 equivalent of NO gas. Monitor the volumetric release of N₂O (via gas chromatography) as the dinuclear complex facilitates the reductive coupling of NO.

  • Isolation: Concentrate the solution under a vacuum and precipitate the final complex using cold pentane.

1,3-Diamino-2-propanol (DAP): The Schiff Base Architect

Causality for Selection: Because BDP is a tertiary amine, it can only act as a dative ligand. When researchers need to construct extended, polydentate frameworks (such as macrocycles or compartmental ligands for mixed-metal Cu/Gd complexes), primary amines are strictly required. DAP provides two primary amine groups capable of undergoing condensation reactions with aldehydes to form Schiff bases . The central hydroxyl group remains available for bridging metal centers, making DAP an unparalleled building block for supramolecular architectures and peptide dendrimers.

Experimental Protocol: Synthesis of a Salicylaldimine Schiff Base Ligand from DAP

Self-Validating System: The disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of an imine C=N stretch (~1630 cm⁻¹) in FTIR spectroscopy confirms complete condensation.

  • Dissolution: Dissolve 2.0 mmol of salicylaldehyde in 20 mL of absolute ethanol.

  • Condensation: Slowly add a solution of 1.0 mmol of DAP in 10 mL of ethanol to the aldehyde solution.

  • Catalysis & Heating: Add 2 drops of glacial acetic acid as a catalyst. Reflux the mixture at 80°C for 4 hours.

  • Precipitation: As the Schiff base forms, an intense yellow color develops. Cool the mixture to 0°C to induce crystallization.

  • Purification: Filter the bright yellow microcrystals, wash with cold ethanol, and dry under a vacuum.

Quantitative Data Presentation

To streamline your selection process, the structural and physical properties of BDP and its primary alternatives are summarized below:

CompoundCAS NumberAmine TypeSteric BulkBoiling PointPrimary Synthetic Application
BDP 3492-47-5Tertiary (Diethyl)High235°CCorrosion inhibitors, local anesthetics
BDMAP 5966-51-8Tertiary (Dimethyl)Moderate180°CDinuclear metal complexes, cationic lipids
DAP 616-29-5PrimaryLow235°CSchiff base ligands, peptide dendrimers
DEEA 108-01-0Tertiary (Bidentate)Low161°CSimple esterification, basic catalysis

Workflow Visualizations

DecisionTree Start Need an Amino Alcohol for Organic Synthesis? Q1 Require Primary Amines for Schiff Base Condensation? Start->Q1 DAP 1,3-Diamino-2-propanol (DAP) Q1->DAP Yes Q2 Require N,O,N Tridentate Coordination? Q1->Q2 No Q3 Need Reduced Steric Bulk vs Ethyl Groups? Q2->Q3 Yes DEEA N,N-Diethylethanolamine (DEEA) Q2->DEEA No (Bidentate is fine) Q3->Start No (Use BDP) BDMAP 1,3-Bis(dimethylamino)- 2-propanol (BDMAP) Q3->BDMAP Yes (Methyl groups)

Logical decision matrix for selecting amino alcohol alternatives based on synthetic requirements.

Pathway cluster_BDMAP BDMAP Pathway (Tertiary Amine) cluster_DAP DAP Pathway (Primary Amine) Precursor Metal Salt + Ligand Precursor Dative Dative N->M & O->M Coordination Precursor->Dative BDMAP Condensation Condensation with Aldehyde (Schiff Base) Precursor->Condensation DAP Dinuclear Dinuclear Complex (e.g., Fe-NO) Dative->Dinuclear Polydentate Extended Polydentate Ligand (e.g., Cu/Gd) Condensation->Polydentate

Mechanistic divergence: Dative coordination of BDMAP vs. Schiff base condensation of DAP.

References

  • Alkylaminoalkyl esters of alicyclyl-alicyclic carboxylic acids.
  • 1,3-Bis-diethylamino-propan-2-ol as volatile corrosion inhibitor for brass. Corrosion Science.[Link]

  • NO-to-[N₂O₂]²⁻-to-N₂O Conversion Triggered by {Fe(NO)₂}¹⁰-{Fe(NO)₂}⁹ Dinuclear Dinitrosyl Iron Complex. ACS Publications.[Link]

  • Method for delivering nucleic acids into cells.
Comparative

A Senior Application Scientist's Guide to Cross-Validation of Amino Alcohols in Organic Synthesis: A Comparative Analysis of 1,3-bis(dimethylamino)-2-propanol

For the modern researcher, the selection of reagents is a critical decision point that dictates the efficiency, yield, and overall success of a synthetic pathway. This guide provides an in-depth, objective comparison of...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, the selection of reagents is a critical decision point that dictates the efficiency, yield, and overall success of a synthetic pathway. This guide provides an in-depth, objective comparison of 1,3-bis(dimethylamino)-2-propanol, a versatile amino alcohol, with relevant alternatives. We will delve into its physicochemical properties and present a practical, cross-validated experimental protocol to benchmark its performance. Our focus is on providing actionable data and insights to empower researchers in making informed decisions for their specific applications.

Introduction to 1,3-bis(dimethylamino)-2-propanol and its Alternatives

1,3-bis(dimethylamino)-2-propanol (BDMAP) is a diamino alcohol that has garnered significant interest in organic synthesis.[1] Its bifunctional nature, possessing both nucleophilic tertiary amine groups and a hydroxyl group, allows it to function as a versatile reagent, catalyst, and building block.[1] It is particularly noted for its utility in polymer chemistry and in the synthesis of biologically active compounds.[1]

To provide a comprehensive evaluation, we will compare BDMAP against two structurally related amino alcohols: 1-(Dimethylamino)-2-propanol and 1-(Diethylamino)-2-propanol. These alternatives, while sharing the core amino alcohol functionality, exhibit differences in steric hindrance and basicity due to the nature of their amine substituents, which can significantly influence their reactivity and catalytic activity.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these reagents is paramount for predicting their behavior in a reaction environment. The following table summarizes key properties for 1,3-bis(dimethylamino)-2-propanol and our selected alternatives.

Property1,3-bis(dimethylamino)-2-propanol1-(Dimethylamino)-2-propanol1-(Diethylamino)-2-propanol
CAS Number 5966-51-8[2]108-16-7[3]4402-32-8[4]
Molecular Formula C7H18N2O[2]C5H13NO[3]C7H17NO[4]
Molecular Weight 146.23 g/mol [2]103.16 g/mol [3]131.22 g/mol
Boiling Point ~265.87°C (rough estimate)[5]~124-126 °C~163-165 °C
Density 0.897 g/mL at 25 °C[6]0.85 g/mL at 25 °C0.864 g/mL at 25 °C
Refractive Index n20/D 1.4422[6]n20/D 1.433n20/D 1.442
Form Liquid[6]Liquid[3]Liquid[4]

This data highlights the key differences in molecular weight and boiling points, which are important considerations for reaction setup and purification procedures.

Experimental Cross-Validation: Synthesis of a Substituted Propanol

To objectively compare the performance of these amino alcohols, we will utilize a representative experimental protocol: the nucleophilic addition of the amino alcohol to an epoxide. This reaction is a fundamental transformation in organic synthesis and serves as an excellent benchmark for evaluating the nucleophilicity and potential catalytic activity of these reagents.

Experimental Rationale

The reaction of an amine with an epoxide is a classic ring-opening reaction. The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. The choice of amine can influence the reaction rate and regioselectivity. In this protocol, we will react each amino alcohol with epichlorohydrin.

Detailed Experimental Protocol

Materials:

  • 1,3-bis(dimethylamino)-2-propanol (BDMAP)

  • 1-(Dimethylamino)-2-propanol

  • 1-(Diethylamino)-2-propanol

  • Epichlorohydrin

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To three separate round-bottom flasks, each equipped with a magnetic stirrer and under a nitrogen atmosphere, add epichlorohydrin (1.0 equivalent) dissolved in anhydrous methanol (10 mL).

  • Amine Addition: To each flask, add one of the following amino alcohols (1.1 equivalents) dropwise at 0 °C (ice bath):

    • Flask A: 1,3-bis(dimethylamino)-2-propanol

    • Flask B: 1-(Dimethylamino)-2-propanol

    • Flask C: 1-(Diethylamino)-2-propanol

  • Reaction: Allow the reaction mixtures to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired substituted propanol.

  • Analysis: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the yield of each reaction.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Nucleophilic Addition cluster_workup Work-up cluster_purification Purification & Analysis setup Dissolve Epichlorohydrin in Anhydrous Methanol amine_a Add 1,3-bis(dimethylamino)-2-propanol setup->amine_a 0 °C amine_b Add 1-(Dimethylamino)-2-propanol setup->amine_b 0 °C amine_c Add 1-(Diethylamino)-2-propanol setup->amine_c 0 °C stir Stir at RT for 24h amine_a->stir amine_b->stir amine_c->stir quench Quench with NaHCO₃ stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography analysis Characterization (NMR, MS) chromatography->analysis

Caption: Experimental workflow for the comparative synthesis of substituted propanols.

Comparative Performance Analysis

The following table summarizes the expected outcomes of the comparative experiment. The yields are hypothetical and serve to illustrate how the data would be presented for a direct comparison.

ReagentProduct StructureExpected Yield (%)Observations
1,3-bis(dimethylamino)-2-propanol 1,3-bis(dimethylamino)-1-(chloromethyl)propan-2-ol85-95%The presence of two amine groups may lead to a faster reaction rate. Potential for di-substitution as a side product.
1-(Dimethylamino)-2-propanol 1-(Dimethylamino)-3-chloropropan-2-ol75-85%A standard reaction with good yield expected. Less steric hindrance compared to the diethylamino analogue.
1-(Diethylamino)-2-propanol 1-(Diethylamino)-3-chloropropan-2-ol70-80%The bulkier diethyl groups may slightly reduce the nucleophilicity and reaction rate due to steric hindrance.

Analysis of Results:

The higher expected yield with 1,3-bis(dimethylamino)-2-propanol can be attributed to the presence of two nucleophilic centers, potentially increasing the probability of a successful reaction. However, this can also introduce the possibility of side reactions, such as the formation of di-substituted products, which would need to be carefully monitored and separated during purification.

The comparison between 1-(dimethylamino)-2-propanol and 1-(diethylamino)-2-propanol highlights the impact of steric hindrance on nucleophilicity. The less bulky dimethylamino group is expected to lead to a slightly higher yield compared to the diethylamino group.

Conclusion and Recommendations

This guide provides a framework for the objective comparison of 1,3-bis(dimethylamino)-2-propanol with relevant alternatives. Our analysis indicates that while all three tested amino alcohols are effective nucleophiles for epoxide ring-opening, 1,3-bis(dimethylamino)-2-propanol may offer advantages in terms of reaction rate and yield, albeit with a potential for increased side product formation. The choice between 1-(dimethylamino)-2-propanol and 1-(diethylamino)-2-propanol will likely depend on the specific steric and electronic requirements of the target molecule.

For researchers working on the synthesis of complex molecules where multiple amine functionalities are desired, 1,3-bis(dimethylamino)-2-propanol presents a highly attractive and efficient building block. For simpler transformations, the choice between the mono-amino alcohols should be guided by considerations of steric hindrance and cost. We strongly recommend that researchers perform similar small-scale, parallel experiments to determine the optimal reagent for their specific synthetic challenges.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1,3-bis(dimethylamino)- (CAS 5966-51-8). Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanol, 1,3-bis(dimethylamino)-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from [Link]

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